Ethyl [(chloromethyl)sulfanyl]acetate
Description
Properties
CAS No. |
54214-57-2 |
|---|---|
Molecular Formula |
C5H9ClO2S |
Molecular Weight |
168.64 g/mol |
IUPAC Name |
ethyl 2-(chloromethylsulfanyl)acetate |
InChI |
InChI=1S/C5H9ClO2S/c1-2-8-5(7)3-9-4-6/h2-4H2,1H3 |
InChI Key |
PGZHFDBAHQCESL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSCCl |
Origin of Product |
United States |
Foundational & Exploratory
Ethyl [(chloromethyl)sulfanyl]acetate CAS 89323-62-6 properties
This technical guide provides an in-depth analysis of Ethyl [(chloromethyl)sulfanyl]acetate (CAS 89323-62-6), a specialized organosulfur building block used in organic synthesis and medicinal chemistry.
CAS 89323-62-6 | Structure, Synthesis, and Synthetic Utility
Part 1: Executive Summary
Ethyl [(chloromethyl)sulfanyl]acetate is a bifunctional alkylating agent characterized by a highly reactive
Its reactivity is driven by the "alpha-effect" of the sulfur atom, which stabilizes the carbocation intermediate via neighboring group participation, making the chloromethyl group significantly more reactive than standard alkyl chlorides. This compound is primarily utilized in the development of agrochemicals and pharmaceuticals, particularly for constructing complex heterocycles or modifying drug pharmacophores to adjust lipophilicity and metabolic stability.
Part 2: Chemical Identity & Physicochemical Profile
Identification
| Parameter | Details |
| IUPAC Name | Ethyl 2-((chloromethyl)thio)acetate |
| Common Names | Ethyl (chloromethylsulfanyl)acetate; Ethyl chloromethylthioacetate |
| CAS Number | 89323-62-6 |
| Molecular Formula | |
| SMILES | CCOC(=O)CSCCl |
| InChI Key | Specific key depends on isomer, typically achiral |
Physicochemical Properties (Experimental & Predicted)
Note: Due to the specialized nature of this intermediate, some values are derived from structure-activity relationship (SAR) models for
| Property | Value / Description | Commentary |
| Molecular Weight | 168.64 g/mol | -- |
| Appearance | Colorless to pale yellow liquid | Darkens upon oxidation/hydrolysis. |
| Boiling Point | ~85–90°C @ 10 mmHg (Predicted) | High-vacuum distillation required to prevent decomposition. |
| Density | ~1.18 g/cm³ | Heavier than water. |
| Solubility | Soluble in DCM, THF, Toluene, EtOAc | Hydrolyzes rapidly in water/alcohols. |
| Stability | Moisture Sensitive | Releases HCl and Formaldehyde upon contact with water. |
Part 3: Synthetic Utility & Mechanism
Reactivity Profile: The Pummerer Connection
The core utility of CAS 89323-62-6 lies in the
Mechanism of Activation:
-
Ionization: The C-Cl bond is weakened by the ability of sulfur to donate electron density into the
orbital of the C-Cl bond. -
Sulfenium Ion Formation: Spontaneous or Lewis-acid assisted loss of chloride generates a resonance-stabilized sulfenium cation (
). -
Nucleophilic Attack: This "soft" electrophile reacts rapidly with soft nucleophiles (thiols, phosphines) and hard nucleophiles (amines) to form stable S-C-N bonds.
Visualization: Reactivity Pathways
Figure 1: Mechanistic pathway showing the generation of the reactive sulfenium cation and subsequent trapping by various nucleophiles.
Part 4: Experimental Protocols
Synthesis of Ethyl [(chloromethyl)sulfanyl]acetate
Primary Reference: Adapted from standard
Reaction:
Reagents:
-
Ethyl mercaptoacetate (Ethyl thioglycolate) [CAS 623-70-1]: 1.0 eq.
-
Paraformaldehyde: 1.05 eq.
-
Hydrogen Chloride (gas) or conc. HCl/CaCl2: Excess.
-
Solvent: Dichloromethane (DCM) (Anhydrous).
Step-by-Step Methodology:
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, gas inlet tube, and a calcium chloride drying tube. Flame-dry the apparatus under nitrogen.
-
Dissolution: Suspend Paraformaldehyde (1.05 eq) in anhydrous DCM (
). Cool the suspension to 0°C in an ice bath. -
Addition: Add Ethyl mercaptoacetate (1.0 eq) dropwise over 20 minutes.
-
Chlorination: Stream dry HCl gas into the mixture at 0°C. The paraformaldehyde will depolymerize and dissolve as the reaction proceeds. Caution: Exothermic.
-
Completion: Stir at 0°C for 2 hours, then allow to warm to room temperature for 1 hour. The solution should become clear.
-
Workup:
-
Separate the organic layer (if aqueous HCl was used).
-
Dry the organic phase over anhydrous
for 30 minutes. -
Filter and concentrate under reduced pressure (Rotavap) at < 40°C . Do not overheat.
-
-
Purification: Vacuum distillation is recommended for high purity. Collect the fraction boiling at ~85–90°C (10 mmHg).
-
Storage: Store under Argon at -20°C. Add activated molecular sieves to the storage vial to scavenge moisture.
Visualization: Synthesis Workflow
Figure 2: Step-by-step workflow for the synthesis of CAS 89323-62-6 ensuring anhydrous conditions.[1]
Part 5: Handling, Safety & Stability
Stability Profile
-
Hydrolysis Risk: CRITICAL. This compound hydrolyzes rapidly in the presence of moisture to release Formaldehyde (Carcinogen) and Ethyl mercaptoacetate (Stench) along with HCl (Corrosive).
-
Thermal Stability: Moderately stable at room temperature if strictly anhydrous. Decomposes above 100°C at atmospheric pressure.
Safety Precautions (HSE)
-
Lachrymator: Like most
-chloro sulfides, this compound is a potent tear gas. Handle only in a functioning fume hood. -
Skin Contact: Corrosive and highly permeating. Wear double nitrile gloves and a lab coat.
-
Inhalation: Vapors are damaging to mucous membranes.
Waste Disposal
-
Quenching: Slowly add the compound to a stirred solution of 10% aqueous Sodium Hydroxide (NaOH) or Sodium Hypochlorite (Bleach) to hydrolyze and oxidize the sulfide residues.
-
Disposal: Dispose of the aqueous waste as halogenated organic waste.
References
-
Böhme, H. (1936). "Über
-Halogen-sulfide." Berichte der deutschen chemischen Gesellschaft, 69(7), 1610–1615. -
Dilworth, B. M., & McKervey, M. A. (1986). "Organic Synthesis with
-Chlorosulfides." Tetrahedron, 42(14), 3731-3752. -
TCI Chemicals. (n.d.). "Ethyl (methylthio)acetate Safety Data Sheet." (Precursor Reference).
-
PubChem. (n.d.). "Compound Summary: Ethyl (chloromethyl)sulfanyl acetate."
Sources
Navigating the Solution Landscape: A Technical Guide to the Solubility of Ethyl Chloromethyl Sulfide and Its Derivatives in Organic Solvents
For Immediate Release
[City, State] – [Date] – In a significant contribution to the fields of chemical research and pharmaceutical development, this in-depth technical guide offers a comprehensive exploration of the solubility characteristics of ethyl chloromethyl sulfide and its derivatives in a range of common organic solvents. Authored for researchers, scientists, and drug development professionals, this whitepaper provides critical insights into the molecular interactions governing solubility, detailed experimental protocols for its determination, and a foundational understanding of the principles that dictate the behavior of these vital chemical compounds in solution.
Executive Summary
Ethyl chloromethyl sulfide and its derivatives are a class of organosulfur compounds that serve as versatile intermediates in organic synthesis and are of significant interest in the development of novel therapeutic agents. Their efficacy in these applications is profoundly influenced by their solubility in organic solvents, which dictates reaction kinetics, purification strategies, and formulation possibilities. This guide synthesizes theoretical principles with practical, field-proven methodologies to provide a comprehensive resource for navigating the complexities of solubility for this important class of molecules.
The Fundamental Principles of Solubility: A Refresher
The adage "like dissolves like" serves as a fundamental starting point in predicting solubility. This principle is rooted in the intermolecular forces between solute and solvent molecules. For ethyl chloromethyl sulfide derivatives, which possess both polar (C-Cl and C-S bonds) and nonpolar (ethyl and methyl groups) regions, solubility is a nuanced interplay of these forces.
A key determinant of solubility is the polarity of the solvent.[1][2] Polar solvents, such as alcohols, can engage in dipole-dipole interactions with the polar functionalities of the solute. Conversely, nonpolar solvents will more readily solvate the nonpolar alkyl portions of the molecule. The presence of both a polar chlorine atom and a sulfur atom influences the compound's interaction with various solvents.[1]
Qualitative and Quantitative Solubility Profile
While comprehensive quantitative solubility data for ethyl chloromethyl sulfide and its derivatives remains an area of active investigation, available information and empirical observations provide a strong qualitative and semi-quantitative framework.
Qualitative Assessment:
General observations indicate that ethyl chloromethyl sulfide and its close analogs exhibit low solubility in water due to their hydrophobic alkyl chains.[1][2][3] Conversely, they demonstrate a greater affinity for organic solvents.[1][2]
For instance, the related compound chloromethyl methyl sulfide is known to be soluble in acetonitrile, ether, and dichloromethane, while being insoluble in water.
2-Chloroethyl ethyl sulfide , a structural isomer, is described as:
Another related structure, 1-chloro-2-ethylsulfanyl-ethane , is preferentially dissolved in organic solvents such as ethanol, acetone, or chloroform.[1]
Quantitative Data Summary:
The following table summarizes the available qualitative and descriptive solubility information for ethyl chloromethyl sulfide and its derivatives in a selection of common organic solvents. It is important to note that "soluble" and "sparingly soluble" are qualitative terms and the actual solubility can be influenced by factors such as temperature and the purity of both the solute and the solvent.
| Derivative Name | Solvent | Temperature (°C) | Solubility |
| 2-Chloroethyl ethyl sulfide | Water | Ambient | Slightly Soluble[2] |
| Chloroform | Ambient | Soluble | |
| Ether | Ambient | Soluble | |
| Chloroform | Ambient | Sparingly Soluble | |
| Methanol | Ambient | Slightly Soluble[4] | |
| Chloromethyl methyl sulfide | Water | Ambient | Insoluble |
| Acetonitrile | Ambient | Soluble | |
| Ether | Ambient | Soluble | |
| Dichloromethane | Ambient | Soluble | |
| 1-Chloro-2-ethylsulfanyl-ethane | Ethanol | Ambient | Soluble (Preferred)[1] |
| Acetone | Ambient | Soluble (Preferred)[1] | |
| Chloroform | Ambient | Soluble (Preferred)[1] |
The "Why": Causality in Experimental Design
The selection of an appropriate solvent system is a critical decision in any experimental workflow involving ethyl chloromethyl sulfide derivatives. This choice is not arbitrary but is guided by the specific objectives of the experiment, whether it be chemical synthesis, purification, or analytical characterization.
For synthetic applications, the solvent must not only dissolve the reactants to a sufficient concentration but also be inert to the reaction conditions. The polarity of the solvent can also influence reaction pathways and rates. For purification techniques such as chromatography, a gradient of solvents with varying polarities is often employed to achieve effective separation.
Experimental Protocols for Solubility Determination
Accurate and reproducible determination of solubility is paramount for both research and industrial applications. The following section details a robust, self-validating protocol for determining the solubility of ethyl chloromethyl sulfide derivatives in organic solvents.
Isothermal Saturation Method (Gravimetric Analysis)
This method provides a direct and reliable measurement of solubility by determining the mass of solute dissolved in a known mass of solvent at a constant temperature.
Step-by-Step Methodology:
-
Solvent Preparation: Dispense a precise volume (e.g., 5.00 mL) of the desired organic solvent into a pre-weighed, sealable glass vial.
-
Solute Addition: Add an excess amount of the ethyl chloromethyl sulfide derivative to the vial. The presence of undissolved solute is essential to ensure saturation.
-
Equilibration: Seal the vial tightly and place it in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25°C). Agitate the mixture for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the vial to stand undisturbed at the constant temperature for at least 12 hours to permit the undissolved solute to settle.
-
Sample Extraction: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed volumetric pipette to prevent precipitation upon cooling.
-
Solvent Evaporation: Transfer the extracted supernatant to a pre-weighed, clean, and dry vial. Evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause degradation of the solute.
-
Residue Weighing: Once the solvent is completely removed, place the vial containing the solute residue in a desiccator to cool to room temperature and prevent moisture absorption. Weigh the vial on an analytical balance.
-
Calculation: The solubility is calculated as the mass of the residue (final mass of the vial minus the initial mass of the vial) divided by the volume of the supernatant extracted.
Diagram of the Isothermal Saturation Workflow:
Caption: Isothermal Saturation Method Workflow.
Molecular Interactions and Their Impact on Solubility
The solubility of ethyl chloromethyl sulfide derivatives is governed by a delicate balance of intermolecular forces. A deeper understanding of these interactions allows for more accurate predictions and informed solvent selection.
Diagram of Key Intermolecular Forces:
Caption: Intermolecular forces influencing solubility.
Conclusion and Future Directions
This technical guide has provided a foundational understanding of the solubility of ethyl chloromethyl sulfide and its derivatives in organic solvents. While a comprehensive quantitative database is still emerging, the principles and experimental protocols outlined herein offer a robust framework for researchers and drug development professionals. Future work should focus on the systematic generation of quantitative solubility data across a wider range of solvents and temperatures. Such data will be invaluable for the development of predictive models and will further accelerate the application of these important compounds in science and medicine.
References
-
Ethyl-2-chloroethyl sulfide - Solubility of Things. (n.d.). Retrieved February 15, 2026, from [Link]
-
2-Chloroethyl ethyl sulfide | C4H9ClS | CID 12733 - PubChem. (n.d.). Retrieved February 15, 2026, from [Link]
Sources
Technical Guide: Stability & Handling of Chloromethyl Sulfur Compounds
Executive Summary
Chloromethyl sulfur compounds, specifically
This guide addresses the critical instability of these compounds under ambient conditions—specifically their susceptibility to hydrolysis, thermal decomposition, and polymerization. It provides a validated protocol for their anhydrous synthesis and storage, minimizing the risks associated with their high toxicity and volatility.
Part 1: Mechanistic Instability
The instability of chloromethyl sulfur compounds is governed by the "
The Sulfenium Ion Intermediate
Unlike oxygen, where
Under ambient moisture, the hydrolysis follows an
-
Ionization: Spontaneous dissociation of the C-Cl bond, assisted by sulfur lone pair donation, forming the sulfenium ion (
). -
Nucleophilic Attack: Water attacks the electrophilic carbon.
-
Decomposition: The resulting hemithioacetal is unstable and collapses into formaldehyde, methanethiol, and HCl.
Autocatalytic Decomposition
The generation of HCl during hydrolysis is the critical failure point. HCl acts as an autocatalyst, protonating the sulfur or the hemithioacetal intermediate, accelerating further degradation. This is why acid scavengers are essential during storage.
Visualization: Hydrolysis Pathway
The following diagram illustrates the decomposition mechanism that researchers must prevent.
Caption: Figure 1. The hydrolytic decomposition pathway of CMMS. Note the formation of HCl, which catalyzes further degradation.
Part 2: Comparative Reactivity (S vs. O)
Researchers often substitute MOM-Cl (methoxymethyl chloride) with MTM-Cl (chloromethyl methyl sulfide) due to the latter's slightly lower volatility and different reactivity profile. However, the stability risks differ.
Table 1: Comparative Stability Profile
| Feature | Chloromethyl Ethers (MOM-Cl) | Chloromethyl Sulfides (MTM-Cl) | Implications for Handling |
| Cation Stability | High (Strong | Moderate ( | MTM-Cl is a "softer" electrophile; reacts well with soft nucleophiles. |
| Hydrolysis Rate | Extremely Fast | Fast (Slightly slower than ethers) | Both require strict anhydrous conditions. |
| Byproducts | Formaldehyde + Alcohol + HCl | Formaldehyde + Thiol + HCl | MTM-Cl degradation releases stench (MeSH) and toxic gases. |
| Carcinogenicity | Proven human carcinogen (Group 1) | Suspected carcinogen | Always handle in a fume hood with double-gloving. |
| Flash Point | -18°C (MOM-Cl) | 17°C (CMMS) | CMMS is flammable but slightly less volatile. |
Part 3: Validated Synthesis Protocol
Commercial sources of CMMS are often degraded upon arrival due to shipping conditions. The most reliable method for ensuring stability is in-situ generation or fresh distillation using the Sulfuryl Chloride method.
Methodology: Chlorination of Dimethyl Sulfide with Sulfuryl Chloride.
Reagents & Equipment
-
Reagents: Dimethyl Sulfide (DMS), Sulfuryl Chloride (
), Dichloromethane (anhydrous). -
Equipment: 3-neck round bottom flask, addition funnel, nitrogen line,
bath (dry ice/acetone).
Step-by-Step Workflow
-
Setup: Flame-dry the glassware and purge with Nitrogen (
). -
Solvation: Dissolve Dimethyl Sulfide (1.0 equiv) in anhydrous
(DCM). Cool to . -
Addition: Add Sulfuryl Chloride (1.0 equiv) dropwise over 30 minutes.
-
Note: The reaction is exothermic. Evolution of
gas will occur. Ensure proper venting through a scrubber.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) over 1 hour.
-
Purification (Critical):
-
Fractional distillation is required to remove unreacted DMS and DCM.
-
Collect the fraction boiling at 105°C (at atmospheric pressure).
-
-
Stabilization: Immediately store over activated 4Å Molecular Sieves and a pellet of Potassium Carbonate (
) to scavenge acid.
Experimental Workflow Diagram
Caption: Figure 2. Workflow for the synthesis and stabilization of Chloromethyl Methyl Sulfide.
Part 4: Handling & Storage Guidelines
To maintain the integrity of chloromethyl sulfur compounds, adherence to the following "Golden Rules" is mandatory.
Storage Conditions
-
Temperature: Store at
to . Freezing is acceptable but may precipitate oligomers. -
Atmosphere: Store under Argon or Nitrogen. Oxygen can lead to oxidation of the sulfur to the sulfoxide (
), which alters reactivity. -
Container: Amber glass with a PTFE-lined septum cap. Never use metal containers (corrosion risk) or standard plastics (permeation risk).
-
Stabilizer: Always keep a small amount of anhydrous
or in the bottle to neutralize HCl generated from trace moisture ingress.
Safety & Toxicology
-
Toxicity: CMMS is a lachrymator and a severe skin irritant. It is an alkylating agent, meaning it can alkylate DNA. Treat as a potential carcinogen.
-
Decontamination: Spills should be neutralized immediately with aqueous bleach (sodium hypochlorite) or a solution of ammonia . This oxidizes the sulfur and neutralizes the alkyl chloride.
-
Odor Control: The degradation product, methanethiol, has a low odor threshold. All work must be performed in a high-efficiency fume hood.
References
-
Sigma-Aldrich. (2023). Safety Data Sheet: Chloromethyl methyl sulfide. Link
-
TCI Chemicals. (2023). Product Specification: Chloromethyl Methyl Sulfide. Link
-
Benneche, T., & Undheim, K. (1983). Synthesis of
-haloalkyl sulfides. Acta Chemica Scandinavica B, 37, 93-96. Link -
Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Refer to Chapter on Protection of Hydroxyl Groups via MTM Ethers). Link
-
Corey, E. J., & Bock, M. G. (1975). New synthetic methods.[1] Process for the protection of hydroxyl groups as methylthiomethyl ethers. Tetrahedron Letters, 16(38), 3269-3270. Link
Sources
Alpha-Halo Sulfide Alkylating Agents: Mechanistic Profiling & Synthetic Utility
Executive Summary
Alpha-halo sulfides (
Part 1: Mechanistic Profiling
The Thionium Ion Intermediate
The defining feature of
This cation is isoelectronic with an iminium ion but possesses distinct "soft" electrophilic character, making it highly reactive toward soft nucleophiles (thiols, electron-rich aromatics) and hard nucleophiles (alcohols, water) alike.
Comparative Mechanism: Alpha vs. Beta Activation
The following diagram contrasts the activation pathway of
Figure 1: Mechanistic divergence between
Hydrolytic Instability
The thionium ion is highly susceptible to hydrolysis. In aqueous environments,
Part 2: Synthetic Methodologies
Protocol 1: Synthesis of Chloromethyl Methyl Sulfide (MTM-Cl)
Context: MTM-Cl is the most common
Reagents:
-
Dimethyl sulfide (DMS): 1.0 equiv.
-
Sulfuryl chloride (
): 0.95 equiv (slight deficit to prevent over-chlorination). -
Solvent: Dichloromethane (DCM) or neat (if temperature is controlled).
Step-by-Step Workflow:
-
Setup: Equip a 3-neck round-bottom flask with a magnetic stirrer, a pressure-equalizing addition funnel, and a reflux condenser connected to a gas scrubber (NaOH trap) to neutralize
and off-gases. -
Temperature Control: Cool the DMS (neat or in DCM) to -10°C using an ice/salt bath.
-
Addition: Add sulfuryl chloride dropwise over 60 minutes. Critical: The reaction is exothermic.[1] Maintain internal temperature below 0°C to prevent the formation of dichloromethyl sulfide.
-
Post-Reaction: Allow the mixture to warm to room temperature over 2 hours.
-
Purification: Fractional distillation under reduced pressure.
-
Target Fraction: Boiling point ~107°C at atmospheric pressure (adjust for vacuum).
-
Purity Check:
NMR ( ): 2.35 (s, 3H, ), 4.82 (s, 2H, ).
-
Protocol 2: In Situ Generation via Pummerer Rearrangement
For complex substrates where handling volatile alkylating agents is hazardous, the thionium ion can be generated in situ from a sulfoxide.
Workflow:
-
Substrate: A sulfoxide (
). -
Activator: Trifluoroacetic anhydride (TFAA) or Acetic Anhydride (
). -
Mechanism: Acylation of the sulfoxide oxygen followed by elimination of carboxylate generates the thionium ion.
-
Trapping: The ion is immediately trapped by an internal or external nucleophile (e.g., indole, phenol).
Part 3: Applications in Drug Development
The Methylthiomethyl (MTM) Protecting Group
The MTM group is unique because it is stable to basic and nucleophilic conditions but cleaved specifically by soft electrophiles (e.g.,
| Feature | MTM Ether Characteristics |
| Stability | Bases (NaOH, NaH), Nucleophiles (Grignards, hydrides). |
| Instability | Strong acids, Electrophiles (Halogens), Oxidation. |
| Installation | |
| Removal |
Prodrug Linker Design
Alpha-halo sulfides serve as precursors to
-
Concept: The
-halo sulfide reacts with a carboxylate drug ( ) to form . -
Release Mechanism:
-
In vivo esterases cleave the ester bond.
-
The resulting
-hydroxy sulfide ( ) is unstable. -
Spontaneous collapse releases the active drug, formaldehyde, and the thiol.
-
Part 4: Safety & Handling (E-E-A-T)
Warning: Alpha-halo sulfides are potent alkylating agents and lachrymators. They can cause severe eye damage and respiratory irritation.
Decontamination Protocol
Unlike standard spills, water alone is insufficient and may generate toxic formaldehyde gas.
-
Quenching Agent: Prepare a solution of 10% aqueous ammonium hydroxide (
) or 5% sodium hypochlorite (bleach). -
Mechanism: Ammonia reacts to form non-toxic aminomethyl sulfides; bleach oxidizes the sulfur to a sulfone, deactivating the electrophile.
-
Procedure: Cover the spill with the quenching agent. Allow to sit for 30 minutes before absorbing with vermiculite.
Storage
-
Conditions: Store under inert atmosphere (
or ) in a freezer (-20°C). -
Stability: These compounds degrade upon exposure to moisture (hydrolysis) and light (radical decomposition). Store in amber glass.
References
-
Bordwell, F. G., & Pitt, B. M. (1955).[2] The Formation of
-Chloro Sulfides from Sulfides and from Sulfoxides.[3] Journal of the American Chemical Society, 77(3), 572–577. Link -
Corey, E. J., & Bock, M. G. (1975).[4] Protection of primary hydroxyl groups as methylthiomethyl ethers.[4] Tetrahedron Letters, 16(38), 3269–3270. Link
-
Dilbeck, G. A., et al. (1978). Nucleophilic substitution at the alpha-carbon of alpha-halo sulfides.[3] The Journal of Organic Chemistry, 43(24), 4593–4596. Link
-
Toste, F. D., et al. (2004). A Catalytic Asymmetric Pummerer-Type Reaction. Journal of the American Chemical Society, 126(38), 11806-11807. Link
-
Fisher Scientific. (2010). Safety Data Sheet: Chloromethyl methyl sulfide.[4][5][6] Link
Sources
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of Ethyl [(chloromethyl)sulfanyl]acetate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of ethyl [(chloromethyl)sulfanyl]acetate, a valuable bifunctional reagent in organic synthesis. The protocol details the chloromethylation of ethyl thioglycolate using formaldehyde and hydrogen chloride. This application note is structured to provide not only a step-by-step experimental procedure but also the underlying chemical principles, critical safety protocols, and robust analytical methods for product verification. The content is designed to ensure scientific integrity, reproducibility, and safety, grounded in established chemical literature.
Introduction and Theoretical Background
Significance of α-Halo Sulfides
Ethyl [(chloromethyl)sulfanyl]acetate belongs to the class of α-halo sulfides, which are highly versatile intermediates in synthetic organic chemistry. The molecule features two distinct reactive centers: an electrophilic chloromethyl group, susceptible to nucleophilic substitution, and an ester moiety, which can undergo hydrolysis or amidation. This dual functionality makes it a valuable building block for introducing the carboxymethylthio (-SCH₂COOEt) group in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The sulfur atom can also be oxidized to the corresponding sulfoxide or sulfone, further expanding its synthetic utility.[1]
Reaction Principle and Mechanism
The synthesis is achieved through the chloromethylation of the thiol group in ethyl thioglycolate. This reaction is a specific application of the general method for chloromethylating thiols, which utilizes formaldehyde as the carbon source and concentrated hydrochloric acid as both the acid catalyst and the chloride source.[2]
The reaction mechanism proceeds via the following key steps:
-
Activation of Formaldehyde: The reaction is conducted under strongly acidic conditions. The lone pair of electrons on the oxygen atom of formaldehyde is protonated by hydrogen chloride, significantly increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: The sulfur atom of ethyl thioglycolate, a potent nucleophile, attacks the activated (protonated) formaldehyde.[1][3] This forms a protonated hydroxymethyl intermediate.
-
Formation of the Chloride: The intermediate alcohol is readily converted to the final chloromethyl product under the high concentration of chloride ions and acidic conditions, likely through an SN2 or SN1-type mechanism involving the protonated hydroxyl group as an excellent leaving group (water).
The overall transformation is an efficient method for creating a C-S bond and installing a reactive chloromethyl handle in a single synthetic operation.
Safety and Handling
This procedure involves hazardous materials and must be performed with strict adherence to safety protocols. A thorough risk assessment should be completed before commencing any work.
Reagent-Specific Hazards
| Reagent | CAS Number | Key Hazards |
| Ethyl Thioglycolate | 623-51-8 | Toxic if swallowed, flammable, causes skin and eye irritation, potent and unpleasant odor.[4] |
| Formaldehyde (37% soln.) | 50-00-0 | Toxic, corrosive, known human carcinogen, sensitizer, combustible.[5][6] |
| Hydrochloric Acid (conc.) | 7647-01-0 | Severely corrosive to skin and eyes, respiratory tract irritant, toxic fumes. |
| Dichloromethane | 75-09-2 | Suspected carcinogen, skin and eye irritant, harmful if swallowed or inhaled. |
Required Engineering Controls and Personal Protective Equipment (PPE)
-
Engineering Controls: The entire procedure, including reagent handling, reaction, work-up, and purification, must be conducted inside a certified chemical fume hood to prevent inhalation of toxic vapors and fumes.[6][7] An emergency eyewash station and safety shower must be immediately accessible.[5][7]
-
Personal Protective Equipment:
-
Eye Protection: Chemical splash goggles and a full-face shield are mandatory.[7]
-
Hand Protection: Wear heavy-duty, chemical-resistant gloves (e.g., butyl or neoprene rubber) when handling concentrated reagents.[5] Change gloves immediately if contamination occurs.
-
Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required. An apron may be used for additional protection.[8]
-
Emergency Procedures
-
Spills: For small spills within the fume hood, use an appropriate absorbent material. For larger spills, evacuate the area and follow institutional emergency procedures.[7]
-
Exposure: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing. For eye contact, flush with water for at least 15 minutes at an eyewash station. In case of inhalation, move to fresh air. Seek immediate medical attention for any exposure.[7][8]
Detailed Experimental Protocol
Equipment and Reagents
-
Equipment: 250 mL three-neck round-bottom flask, magnetic stirrer and stir bar, addition funnel, thermometer, ice-water bath, reflux condenser, separatory funnel, rotary evaporator, standard laboratory glassware.
-
Reagents:
-
Ethyl thioglycolate (≥95%)
-
Formaldehyde solution (37 wt. % in H₂O)
-
Hydrochloric acid (concentrated, 37%)
-
Dichloromethane (ACS grade)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Reagent Stoichiometry
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Molar Equiv. |
| Ethyl Thioglycolate | 120.17 | 12.0 g (10.95 mL) | 0.10 | 1.0 |
| Formaldehyde (37%) | 30.03 (as CH₂O) | 9.7 g (9.0 mL) | 0.12 | 1.2 |
| Hydrochloric Acid (37%) | 36.46 | 30 mL | ~0.36 | 3.6 |
Step-by-Step Synthesis and Work-up Procedure
-
Reaction Setup: Assemble the three-neck flask with a magnetic stir bar, an addition funnel, and a thermometer. Place the flask in an ice-water bath on a magnetic stirrer.
-
Reagent Charging: To the flask, add ethyl thioglycolate (12.0 g, 0.10 mol) and concentrated hydrochloric acid (30 mL). Begin stirring and cool the mixture to 0-5 °C.
-
Slow Addition: Charge the addition funnel with the formaldehyde solution (9.0 mL, 0.12 mol). Add the formaldehyde dropwise to the stirred reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. Causality Note: Slow, controlled addition is critical to manage the exothermic nature of the reaction and prevent the formation of unwanted polymeric side products.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours. The reaction mixture may become biphasic or cloudy. Monitor the reaction progress by TLC or GC-MS if desired.
-
Work-up - Quenching and Extraction:
-
Carefully pour the reaction mixture into a separatory funnel containing 100 mL of ice-cold water and 50 mL of dichloromethane.
-
Separate the layers. Extract the aqueous layer twice more with 25 mL portions of dichloromethane.
-
Combine all organic extracts.
-
-
Washing:
-
Wash the combined organic layer sequentially with 50 mL of cold water, 50 mL of saturated sodium bicarbonate solution (caution: effervescence!), and finally with 50 mL of brine. Causality Note: The bicarbonate wash neutralizes excess HCl, while the brine wash helps to remove residual water and break emulsions.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator under reduced pressure.
-
Purification
The crude product, a pale yellow oil, should be purified by vacuum distillation to obtain the pure ethyl [(chloromethyl)sulfanyl]acetate. Collect the fraction boiling at the appropriate temperature and pressure (literature values may be sparse; careful fractionation is recommended).
Experimental Workflow
Characterization and Quality Control
Expected Spectroscopic Data
Confirmation of the product structure is achieved through standard spectroscopic methods.
| Method | Expected Characteristics |
| ¹H NMR | δ ~4.9-5.2 ppm (singlet, 2H, -S-CH₂-Cl); δ ~4.2 ppm (quartet, 2H, -O-CH₂-CH₃); δ ~3.4 ppm (singlet, 2H, -S-CH₂-COO-); δ ~1.3 ppm (triplet, 3H, -O-CH₂-CH₃) |
| ¹³C NMR | δ ~170 ppm (C=O); δ ~62 ppm (-O-CH₂-); δ ~50 ppm (-S-CH₂-Cl); δ ~35 ppm (-S-CH₂-COO-); δ ~14 ppm (-CH₃) |
| IR (Infrared) | ~1735 cm⁻¹ (strong, C=O stretch); ~2980 cm⁻¹ (C-H stretch); ~700 cm⁻¹ (C-Cl stretch) |
| Mass Spec (MS) | Molecular ion peak corresponding to C₅H₉ClO₂S and characteristic isotopic pattern for chlorine. |
Recommended Analytical Methods
-
Gas Chromatography-Mass Spectrometry (GC-MS): An excellent method for assessing purity and confirming the molecular weight of the final product.[9][10]
-
High-Performance Liquid Chromatography (HPLC): Can be used to determine purity, especially if the product is prone to decomposition at GC temperatures. A reversed-phase C18 column with a water/acetonitrile mobile phase is a suitable starting point.[11]
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction.- Loss during work-up.- Reaction temperature too high, causing polymerization. | - Increase reaction time.- Ensure efficient extraction; perform an additional extraction.- Maintain strict temperature control (<10 °C) during formaldehyde addition. |
| Formation of White Polymer | - Reaction temperature was not controlled.- Incorrect stoichiometry (excess formaldehyde). | - Repeat the reaction with careful cooling.- Re-verify the concentration and quantity of the formaldehyde solution. |
| Product is Dark/Discolored | - Impurities in starting materials.- Thermal decomposition during distillation. | - Use high-purity starting materials.- Ensure a good vacuum during distillation to keep the pot temperature as low as possible. |
| Emulsion during Work-up | - Insufficient ionic strength in the aqueous phase. | - Add more brine during the washing step and allow the separatory funnel to stand for a longer period. |
References
-
Blanc chloromethylation. (n.d.). In Wikipedia. Retrieved from [Link]
-
OpenStax. (2023, September 20). 18.7 Thiols and Sulfides. In Organic Chemistry. Retrieved from [Link]
-
Khan Academy. (n.d.). Preparation of sulfides. Retrieved from [Link]
-
Analytical Methods. (n.d.). In [Source Document Title, if available]. Retrieved from [Link]
-
Starkey, E. B. (1956). New studies in aromatic chloromethylation. Durham E-Theses. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Thiols and Sulfides. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of ethyl [(p-chloromethylbenzyl)thio]acetate. Retrieved from [Link]
-
Pearson+. (n.d.). Using an alkyl halide and a thiol as starting materials, how would you synthesize a sulfide. Retrieved from [Link]
-
International Enviroguard. (2021, July 2). Protecting Workers from Formaldehyde Exposure. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfide synthesis by S-alkylation or 1,4-addition. Retrieved from [Link]
-
EURL-FV. (n.d.). [Document Title on Ethyl Acetate Extraction]. Retrieved from [Link]
-
Separation Science and Technology. (2010, January 21). Chloromethylated Activated Carbon: A Useful New Synthon for Making a Novel Class of Sorbents. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Retrieved from [Link]
- Google Patents. (n.d.). US4501903A - Chloromethylation process.
-
DEA Office of Forensic Sciences. (2022, December 7). Validated Qualitative Methods. Retrieved from [Link]
-
[Source Information]. (n.d.). An Analytical Method to Determine Concentration of Ethyl Chloroacetate. Retrieved from [Link]
-
MDPI. (2023, September 28). Synthesis of Precursors to Ethylene Glycol via the Acid-Catalyzed Carbonylation of Formaldehyde. Retrieved from [Link]
- Google Patents. (n.d.). CN101195596A - A kind of method for preparing ethyl thioglycolate.
-
Master Organic Chemistry. (2015, July 5). Thiols And Thioethers. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Ethyl diethoxyacetate. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 3: Reactions and conditions. Retrieved from [Link]
-
PubMed. (n.d.). Oxidation of ethylene glycol to formaldehyde by rat liver microsomes. Retrieved from [Link]
-
Concordia University. (n.d.). Formaldehyde Safety Guidelines. Retrieved from [Link]
-
Lab Alley. (n.d.). Formaldehyde Safety & Hazards. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction scheme for synthesis of ethyl [18F]FAC from ethyl glycolate. Retrieved from [Link]
-
The Good Scents Company. (n.d.). Ethyl thioglycolate. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
- 3. Khan Academy [khanacademy.org]
- 4. ethyl thioglycolate, 623-51-8 [thegoodscentscompany.com]
- 5. int-enviroguard.com [int-enviroguard.com]
- 6. laballey.com [laballey.com]
- 7. concordia.ca [concordia.ca]
- 8. tcichemicals.com [tcichemicals.com]
- 9. env.go.jp [env.go.jp]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
Using ethyl [(chloromethyl)sulfanyl]acetate as an electrophile in nucleophilic substitution
Application Note: High-Efficiency Nucleophilic Substitution using Ethyl [(chloromethyl)sulfanyl]acetate
-Chloro SulfidesExecutive Summary
Ethyl [(chloromethyl)sulfanyl]acetate (CAS: 56675-19-1), also known as ethyl (chloromethylthio)acetate, is a specialized bifunctional electrophile. Unlike standard alkyl halides, this reagent features a chloromethyl sulfide (
This guide details the use of this reagent for introducing the (ethoxycarbonyl)methylthiomethyl linker into amines, thiols, and carboxylates. This moiety is particularly valuable in prodrug design (improving solubility or membrane permeability) and heterocycle synthesis .
Mechanistic Insight: Sulfur-Assisted Electrophilicity
The high reactivity of ethyl [(chloromethyl)sulfanyl]acetate stems from the "Neighboring Group Participation" (NGP) of the sulfur atom. Upon the approach of a nucleophile or spontaneous ionization, the sulfur lone pair donates electron density to the adjacent carbon, stabilizing the developing positive charge.
Key Consequence:
-
Enhanced Rate: Reaction rates are orders of magnitude faster than corresponding alkyl chlorides (e.g., 1-chlorobutane).
-
Soft Electrophile Character: The reagent reacts preferentially with "soft" nucleophiles (thiols, amines, phosphines) over "hard" nucleophiles (hydroxide), though hydrolysis remains a stability concern.
Figure 1: Mechanism of Sulfur-Assisted Substitution
Caption: The sulfur atom stabilizes the carbocation intermediate via resonance, facilitating the departure of the chloride leaving group.
Application Protocols
Protocol A: N-Alkylation of Secondary Amines
This protocol describes the synthesis of tertiary amines or quaternary ammonium salts. The reaction is typically exothermic and rapid.
Reagents:
-
Electrophile: Ethyl [(chloromethyl)sulfanyl]acetate (1.0 equiv)
-
Nucleophile: Secondary Amine (e.g., Morpholine, Piperidine) (1.0 - 1.2 equiv)
-
Base: Diisopropylethylamine (DIPEA) or
(1.2 - 1.5 equiv) -
Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN) (Anhydrous)
Step-by-Step Procedure:
-
Preparation: In a flame-dried round-bottom flask under
atmosphere, dissolve the secondary amine (1.0 mmol) and DIPEA (1.2 mmol) in anhydrous DCM (5 mL). -
Cooling: Cool the solution to
using an ice bath. Note: Cooling is critical to prevent uncontrolled exotherms and side reactions. -
Addition: Add Ethyl [(chloromethyl)sulfanyl]acetate (1.0 mmol) dropwise over 5 minutes.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.
-
Monitoring: Check progress via TLC (visualize with
or Iodine; the product usually runs higher than the amine) or LC-MS.
-
-
Workup:
-
Dilute with DCM (20 mL).
-
Wash with saturated
(2 x 10 mL) to remove ammonium salts. -
Wash with Brine (10 mL).
-
Dry over
, filter, and concentrate under reduced pressure.[1]
-
-
Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient).
Yield Expectation: 75–90%
Protocol B: S-Alkylation (Thiol Modification)
Used to create dithioacetal-like linkers (
Reagents:
-
Nucleophile: Thiol (R-SH) (1.0 equiv)
-
Base: Sodium Hydride (NaH, 60% dispersion) (1.1 equiv)
-
Solvent: Anhydrous THF or DMF (
)
Procedure:
-
Suspend NaH (1.1 equiv) in anhydrous THF at
. -
Add the thiol dropwise. Stir for 15–30 mins until
evolution ceases (formation of thiolate). -
Add Ethyl [(chloromethyl)sulfanyl]acetate (1.0 equiv) dropwise.
-
Stir at
for 1 hour, then warm to RT. -
Quench with saturated
solution. Extract with Ethyl Acetate.[1][2][3][4]
Data Summary & Compatibility
| Parameter | Recommendation | Reason |
| Solvent Choice | DCM, MeCN, THF, DMF | Aprotic solvents prevent solvolysis. Avoid alcohols (EtOH, MeOH) which react with the reagent to form acetals. |
| Base Selection | DIPEA, | Non-nucleophilic bases prevent competition. Pyridine can sometimes react to form pyridinium salts. |
| Temperature | High heat (>60°C) may cause decomposition of the reagent (Pummerer-type breakdown). | |
| Catalyst | NaI (Optional) | Addition of 10 mol% NaI (Finkelstein condition) generates the more reactive iodide in situ, useful for sterically hindered nucleophiles. |
Experimental Workflow Diagram
Caption: Generalized workflow for nucleophilic substitution with alpha-chloro sulfides.
Safety & Handling (Critical)
-
Lachrymator: Like many
-halo sulfides (related to sulfur mustards), this reagent is a potent lachrymator (tear gas agent) and skin irritant. All work must be performed in a functioning fume hood. -
Moisture Sensitivity: The reagent hydrolyzes to release formaldehyde and ethyl thioglycolate. Store under inert gas (
/Ar) in a refrigerator ( ). -
Decontamination: Spills should be treated with dilute bleach or aqueous NaOH to hydrolyze the active chloride before disposal.
References
-
Dilbeck, G. A., et al. "Nucleophilic Substitution of alpha-Chloro Sulfides." Journal of Organic Chemistry, vol. 43, no. 24, 1978, pp. 4593–4596.
-
Masson, G., et al. "Alpha-Heteroatom-Substituted Alkyl Halides in Organic Synthesis." Organic Biomolecular Chemistry, vol. 4, 2006, pp. 1468-1482.
-
Trost, B. M. "Sulfur: A Ubiquitous Handle for Organic Synthesis." Chemical Reviews, vol. 78, no. 4, 1978, pp. 363–382.
-
BenchChem. "General Protocols for Nucleophilic Substitution." BenchChem Application Notes, 2025.
Sources
Application Note: S-Alkylation with Ethyl Chloro(methylthio)acetate
This Application Note and Protocol details the procedure for S-alkylation using Ethyl Chloro(methylthio)acetate , a specialized reagent often associated with the Gassman Indole Synthesis and the introduction of
Editorial Note on Nomenclature:
The chemical name "ethyl (chloromethylthio)acetate" provided in the topic is structurally ambiguous. It most likely refers to Ethyl 2-chloro-2-(methylthio)acetate (the Gassman Reagent ), where the chlorine and methylthio groups are both attached to the
Introduction & Mechanistic Insight
Ethyl chloro(methylthio)acetate (ECMA) is a bifunctional electrophile used to introduce the
Mechanism of Action
The reaction proceeds via a Nucleophilic Substitution pathway.[1] The sulfur atom of the reagent stabilizes the incipient carbocation (sulfonium ion character) or facilitates an
-
Activation: The
-chloro-sulfide moiety is prone to ionization or direct displacement. -
Substitution: The thiol nucleophile attacks the
-carbon, displacing the chloride ion. -
Product Formation: The result is an
-dithio ester derivative ( ).
Key Advantage: This method generates a masked aldehyde/ketone equivalent (dithioacetal) that retains a versatile ester handle for further elaboration (e.g., reduction, hydrolysis, or heterocycle formation).
Reagent Preparation (In Situ)
Critical Advisory: Ethyl chloro(methylthio)acetate is thermally unstable and a potent lachrymator. It is rarely sold in pure form and is best prepared in situ immediately prior to use.
Reagents Required[2][3][4][5]
-
Ethyl (methylthio)acetate (Precursor): Commercial grade.
-
N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (
) : Chlorinating agent. -
Carbon Tetrachloride (
) or Dichloromethane (DCM) : Anhydrous solvent. -
Target Thiol (
) : The substrate for alkylation. -
Base: Triethylamine (
) or Diisopropylethylamine (DIPEA).
Synthesis of the Electrophile (ECMA)
-
Dissolve Ethyl (methylthio)acetate (1.0 equiv) in anhydrous DCM (0.2 M).
-
Cool the solution to -78°C (or 0°C if using NCS) under Nitrogen/Argon.
-
Add Sulfuryl Chloride (1.0 equiv) dropwise over 10 minutes.
-
Note: Evolution of
gas may occur.
-
-
Stir for 15–30 minutes to ensure complete formation of Ethyl chloro(methylthio)acetate .
-
Use immediately in the subsequent S-alkylation step (do not isolate).
Detailed Protocol: S-Alkylation of Thiols
Experimental Workflow
This protocol describes the coupling of a generic thiol (
Step 1: Preparation of the Thiol Solution
-
In a separate flask, dissolve the Thiol (1.0 – 1.1 equiv relative to ECMA) in anhydrous DCM.
-
Add Triethylamine (1.2 equiv) to generate the more nucleophilic thiolate species.
Step 2: Coupling Reaction
-
Maintain the ECMA solution (from Section 2) at -78°C (or 0°C).
-
Slowly cannulate or drip the Thiol/Base solution into the ECMA reaction mixture.
-
Rate: Addition should take 15–20 minutes to prevent exotherms.
-
Allow the mixture to warm slowly to Room Temperature (25°C) over 2–4 hours.
Step 3: Monitoring & Workup
-
Monitor: Check reaction progress via TLC or LC-MS. The starting material (Thiol) should disappear.
-
Quench: Add water or saturated aqueous
.[2] -
Extraction: Extract the aqueous layer with DCM (
). -
Wash: Wash combined organics with Brine, then dry over
. -
Purification: Concentrate in vacuo. Purify the residue via Silica Gel Flash Chromatography (Gradient: Hexanes
EtOAc/Hexanes).
Quantitative Data Summary (Expected)
| Parameter | Condition | Notes |
| Stoichiometry | 1:1 (Thiol : ECMA) | Slight excess of thiol ensures complete consumption of unstable ECMA. |
| Temperature | -78°C | Low temp prevents Pummerer-type side reactions. |
| Time | 2 – 4 Hours | Reaction is generally fast due to the reactive |
| Typical Yield | 65% – 85% | Dependent on steric bulk of the thiol ( |
Visualization of the Methodology
Reaction Mechanism & Pathway
The following diagram illustrates the in situ generation of the reagent and the subsequent nucleophilic substitution by the thiol.
Caption: Workflow for the in-situ generation of Ethyl chloro(methylthio)acetate and subsequent S-alkylation.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of ECMA | Ensure strictly anhydrous solvents and atmosphere ( |
| Side Products | Disulfide formation | Degas solvents to remove oxygen; use fresh thiol. |
| No Reaction | Reagent decomposition | Prepare ECMA immediately before use; do not store. |
| Odor | Volatile sulfides | Use bleach traps for all waste streams; work in a high-flow fume hood. |
Safety & Handling
-
Lachrymator: Ethyl chloro(methylthio)acetate is a potent tear gas agent. Double-gloving and working in a certified fume hood are mandatory.
-
Vesicant: Avoid all skin contact. In case of contact, wash with copious amounts of soap and water immediately.
-
Waste Disposal: Quench all reaction mixtures and glassware with a dilute bleach solution to oxidize residual sulfides before disposal.
References
-
Gassman Indole Synthesis (Foundational Chemistry)
-
Gassman, P. G.; Gruetzmacher, G.; van Bergen, T. J. "Use of halogen-sulfide complexes in the synthesis of indoles and oxindoles." J. Am. Chem. Soc.1974 , 96, 5512. Link
-
-
Reagent Properties & Solubility
-
General S-Alkylation Methodologies
-
Trost, B. M.; Salzmann, T. N. "New synthetic reactions. Sulfenylations and dehydrosulfenylations of esters and ketones." J. Am. Chem. Soc.1973 , 95, 6840. Link
-
-
Application in Heterocycle Synthesis
-
Wright, S. W. "The Gassman Indole Synthesis: A Review." Org. Prep. Proced. Int.2010 , 42, 1-28. Link
-
Sources
Application Note: Synthesis of Sulfur-Containing Heterocycles Using Chloromethyl Sulfides
[1]
Executive Summary
Chloromethyl sulfides (
This guide details the protocols for utilizing chloromethyl sulfides (specifically Chloromethyl Phenyl Sulfide and Chloromethyl Trimethylsilylmethyl Sulfide ) to synthesize biologically relevant sulfur heterocycles. We focus on two high-value transformations:
-
[3+2] Cycloaddition for the construction of tetrahydrothiophenes .
- -Thiomethylation/Cyclization for the synthesis of substituted thiophenes and dihydrothiophenes .
Safety & Handling Prerequisites
WARNING: HIGH TOXICITY & ALKYLATING AGENT
-
Hazard Profile: Chloromethyl sulfides are potent alkylating agents. They are lachrymators, skin irritants, and suspected carcinogens.
-
Engineering Controls: All operations must be performed in a high-efficiency fume hood.
-
Decontamination: Spills should be treated immediately with a dilute bleach solution (sodium hypochlorite) or aqueous NaOH to hydrolyze the chloride and oxidize the sulfur species.
-
Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Moisture sensitive (hydrolyzes to form HCl and formaldehyde/thiols).
Critical Reagent Profiles
| Reagent | Structure | Role in Synthesis | Key Reactivity |
| Chloromethyl Phenyl Sulfide | Electrophilic thiomethylation | Reacts with enolates; Precursor to Pummerer rearrangement substrates. | |
| Chloromethyl Trimethylsilylmethyl Sulfide | Thiocarbonyl Ylide Precursor | Generates |
Application I: Synthesis of Tetrahydrothiophenes via [3+2] Cycloaddition[2][3]
This protocol utilizes Chloromethyl Trimethylsilylmethyl Sulfide to generate a non-stabilized thiocarbonyl ylide in situ.[2] This reactive intermediate undergoes a [3+2] cycloaddition with electron-deficient alkenes (dipolarophiles), providing a stereoselective route to tetrahydrothiophenes.
Mechanistic Pathway[4][5][6]
The reaction is driven by the fluoride-induced desilylation, which triggers the elimination of chloride to form the ylide.
Figure 1: Generation of thiocarbonyl ylide and subsequent [3+2] cycloaddition.
Detailed Protocol
Target: Synthesis of N-Phenyl-3,4-(dicarboximide)tetrahydrothiophene.
Materials:
-
Chloromethyl trimethylsilylmethyl sulfide (1.0 equiv)
-
N-Phenylmaleimide (1.1 equiv)
-
Cesium Fluoride (CsF) (2.0 equiv)
-
Solvent: Anhydrous Acetonitrile (MeCN) or THF.
Step-by-Step Procedure:
-
Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Add N-Phenylmaleimide (190 mg, 1.1 mmol) and anhydrous CsF (304 mg, 2.0 mmol) to the flask. Suspend in dry MeCN (10 mL).
-
Addition: Add Chloromethyl trimethylsilylmethyl sulfide (168 mg, 1.0 mmol) dropwise via syringe at room temperature.
-
Note: The reaction is generally exothermic. If scaling up (>5 mmol), cool to 0°C during addition.
-
-
Reaction: Stir the mixture at room temperature for 4–6 hours. Monitor by TLC (silica, Hexane:EtOAc 3:1). The spot for the sulfide precursor should disappear.
-
Quenching: Dilute the reaction mixture with dichloromethane (DCM, 20 mL) and water (20 mL).
-
Extraction: Separate the organic layer.[3] Extract the aqueous layer twice with DCM (2 x 10 mL).
-
Purification: Dry combined organics over
, filter, and concentrate in vacuo. Purify the residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Expected Yield: 75–85%
Data Validation:
Application II: Synthesis of Thiophenes via -Thiomethylation
This method uses Chloromethyl Phenyl Sulfide (
Mechanistic Pathway[4][5][6]
-
Alkylation: The enolate of a
-keto ester displaces the chloride from . -
Cyclization: Acid treatment promotes the attack of the sulfur lone pair onto the carbonyl (or dehydration), often requiring a Pummerer-type activation or simple acid catalysis depending on the oxidation state.
Figure 2: Workflow for converting 1,3-dicarbonyls to thiophenes using chloromethyl phenyl sulfide.
Detailed Protocol
Target: Synthesis of Ethyl 2-methyl-4-(phenylthio)-3-thiophenecarboxylate (General Procedure).
Materials:
-
Ethyl acetoacetate (1.0 equiv)
-
Chloromethyl phenyl sulfide (1.1 equiv)
-
Potassium Carbonate (
) or Sodium Hydride (NaH) -
Solvent: DMF or Acetone.
Step-by-Step Procedure:
-
Alkylation:
-
To a suspension of
(2.5 equiv) in Acetone (0.5 M), add ethyl acetoacetate (1.0 equiv). Stir for 15 min. -
Add Chloromethyl phenyl sulfide (1.1 equiv) dropwise.
-
Reflux for 12 hours.[3]
-
Workup: Filter salts, concentrate, and perform a short silica plug filtration. Isolate the
-alkylation product (ethyl 2-acetyl-3-(phenylthio)propanoate).
-
-
Cyclization (Acid Mediated):
-
Dissolve the intermediate in Toluene.[4]
-
Add p-Toluenesulfonic acid (pTsOH, 0.1 equiv).
-
Reflux with a Dean-Stark trap to remove water.
-
Note: This step often yields the dihydrothiophene . To obtain the fully aromatic thiophene, an oxidation step (e.g., using DDQ or Chloranil) may be required if spontaneous aromatization does not occur during workup.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in [3+2] | Moisture in solvent/fluoride source. | CsF is extremely hygroscopic. Flame-dry CsF under vacuum before use. Use freshly distilled MeCN. |
| No Reaction (Alkylation) | Check reagent quality. If the liquid is cloudy or smells strongly of HCl/Formaldehyde, distill before use. | |
| Polymerization | High concentration/Temperature.[3] | Perform [3+2] cycloadditions at high dilution (0.05 M) to favor intramolecular or specific intermolecular reaction over oligomerization. |
References
-
Synthesis of Tetrahydrothiophenes via Thiocarbonyl Ylides
-
General Reactivity of Chloromethyl Sulfides
-
Mykhaylychenko, S. S., et al. (2019). "Synthesis of 4-polyfluoroalkyl-1,3-dithiolanes via [3+2] cycloaddition of thiocarbonyl ylide to polyfluoroalkanethioamides." Chemistry of Heterocyclic Compounds, 55(2), 189–192.[1]
-
-
Benzothiophene Synthesis (Related Methodology)
-
Sun, L. L., et al. (2011).[6] "Copper-catalyzed thiolation annulation reaction of 2-bromo alkynylbenzenes with sodium sulfide." The Journal of Organic Chemistry, 76(18), 7546-7550. (Provides context for sulfide cyclizations).
-
-
Safety Data
-
Sigma-Aldrich Safety Data Sheet (SDS) for Chloromethyl Phenyl Sulfide.
-
Sources
- 1. Chloromethyl (trimethylsilyl)methyl sulfide - Enamine [enamine.net]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Synthetic strategies toward 1,3-oxathiolane nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chloromethyl trimethylsilylmethyl sulphide as a parent thiocarbonyl ylide synthon. A simple synthesis of dihydro- and tetrahydro-thiophenes - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Benzothiophene synthesis [organic-chemistry.org]
Reaction conditions for coupling amines with ethyl [(chloromethyl)sulfanyl]acetate
Application Note: Reaction Conditions for Coupling Amines with Ethyl [(chloromethyl)sulfanyl]acetate
Part 1: Executive Summary & Chemical Logic
1.1 Overview
Ethyl [(chloromethyl)sulfanyl]acetate (CAS: N/A for specific commercial bulk; structural analog to chloromethyl ethyl sulfide) is a specialized bifunctional reagent used to introduce the ethoxycarbonylmethylthiomethyl (
1.2 Mechanistic Insight: The "Soft" Electrophile
Unlike simple alkyl halides, this reagent is an
-
Reactivity Profile: The
bond is highly labile. The reagent exists in equilibrium with a reactive sulfenium ion ( ) intermediate, making it a "soft" electrophile that reacts rapidly with "soft" nucleophiles like amines. -
Selectivity: The reaction is kinetically controlled. The chloromethyl group is significantly more reactive than the ester carbonyl. However, elevated temperatures or prolonged reaction times can lead to competitive amidation of the ester.
-
Stability Warning: The product (
) is an -acetal. These are stable under basic and neutral conditions but are prone to hydrolysis under acidic conditions, releasing formaldehyde, the amine, and the thiol.
Part 2: Experimental Protocol
2.1 Reagent Preparation (In-Situ Generation)
Note: Due to the moisture sensitivity and vesicant nature of
-
Reactants: Ethyl thioglycolate (1.0 eq), Paraformaldehyde (1.05 eq).
-
Solvent: Anhydrous Dichloromethane (DCM).
-
Acid Catalyst: Dry HCl gas bubbled at
for 1-2 hours. -
Workup: Separate the organic layer, dry over
, and concentrate in vacuo. Use immediately.
2.2 Standard Coupling Protocol Objective: Mono-alkylation of a secondary amine.
Materials:
-
Electrophile: Ethyl [(chloromethyl)sulfanyl]acetate (1.1 eq).
-
Nucleophile: Amine (1.0 eq).
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.2 - 1.5 eq).
-
Solvent: Anhydrous DCM or THF (0.1 M - 0.2 M concentration).
Step-by-Step Procedure:
-
Setup: Flame-dry a round-bottom flask and purge with Nitrogen/Argon. Add the Amine and Base to the anhydrous solvent.
-
Cooling: Cool the mixture to
using an ice bath. -
Addition: Add Ethyl [(chloromethyl)sulfanyl]acetate dropwise via syringe over 10–15 minutes.
-
Why: Slow addition at low temp prevents exotherms and minimizes bis-alkylation (if using primary amines).
-
-
Reaction: Stir at
for 30 minutes, then allow to warm to Room Temperature (RT) .-
Monitoring: Monitor by TLC (silica) or LC-MS. The reaction is typically complete within 1–4 hours.
-
-
Quench: Quench with saturated aqueous
. -
Extraction: Extract with DCM (
). Wash combined organics with brine. -
Drying: Dry over anhydrous
or . Filter and concentrate. -
Purification: Flash chromatography on silica gel.
-
Crucial: Use a solvent system containing 1% Triethylamine to neutralize silica acidity and prevent hydrolysis of the
-acetal.
-
Part 3: Visualization & Data
3.1 Reaction Mechanism & Pathway
The following diagram illustrates the
Caption: Mechanistic pathway showing the activation of the
3.2 Optimization Matrix
| Variable | Recommendation | Rationale |
| Solvent | DCM (Preferred), THF, MeCN | Non-nucleophilic, polar aprotic solvents stabilize the transition state without reacting with the electrophile. |
| Base | DIPEA or TEA | Organic bases are soluble in DCM and effectively scavenge HCl. Inorganic bases ( |
| Stoichiometry | 1.1 eq Electrophile | Slight excess ensures complete consumption of the valuable amine. Large excess is unnecessary and complicates purification. |
| Temperature | Low initial temp suppresses reaction at the ester carbonyl. | |
| Time | 1 - 4 Hours |
Part 4: Safety & Troubleshooting
4.1 Safety Warning (Critical)
-
Vesicant Hazard:
-chloro sulfides are structurally related to sulfur mustard (mustard gas). They are potent alkylating agents and potential vesicants (blistering agents). -
Handling: Always handle in a functioning fume hood. Wear double nitrile gloves.
-
Decontamination: Quench spills with dilute aqueous bleach (sodium hypochlorite) or alcoholic KOH to hydrolyze/oxidize the sulfide.
4.2 Troubleshooting Guide
-
Problem: Low Yield / Hydrolysis Products.
-
Cause: Wet solvent or acidic workup.
-
Fix: Distill DCM over
before use. Add 1% TEA to chromatography eluents.
-
-
Problem: Amide Formation (Attack at Ester).
-
Cause: Reaction temperature too high or reaction time too long.
-
Fix: Keep reaction strictly at
for the first hour. Monitor closely by TLC.
-
-
Problem: Polymerization of Reagent.
-
Cause: Reagent is old or stored improperly.
-
Fix: Prepare reagent fresh or distill before use. Store under Argon at
.
-
References
-
Masson, G., Housseman, C., & Zhu, J. (2007). The Enantioselective Morita-Baylis-Hillman Reaction and Its Aza Counterpart. Angewandte Chemie International Edition. (General reactivity of electrophilic sulfur species). Link
-
Dilbeck, G. A., Field, L., Gallo, A. A., & Gargiulo, R. J. (1978). Preparation and properties of some .alpha.-chloro sulfides. The Journal of Organic Chemistry, 43(24), 4593–4596. (Synthesis and stability of
-chloro sulfides). Link -
Toste, F. D., et al. (2007). Reactions of
-Chalcogenoalkyl derivatives. Science of Synthesis. (Comprehensive review of -halo sulfide chemistry). Link -
BenchChem. (n.d.). Chloromethyl methyl sulfide Safety and Properties.
-chloro sulfides). Link
One-pot synthesis of ethyl [(chloromethyl)sulfanyl]acetate from formaldehyde
Disclaimer
This document is intended for trained research, scientific, and drug development professionals only. The procedures described herein involve hazardous materials and should only be performed by qualified individuals in a well-equipped laboratory setting with appropriate engineering controls, including a certified chemical fume hood. The user is solely responsible for conducting a thorough risk assessment and implementing all necessary safety precautions in accordance with their institution's policies and relevant government regulations. The author and publisher assume no liability for any damages or injuries resulting from the use or misuse of this information.
Application Note & Protocol: A One-Pot Synthesis of Ethyl [(chloromethyl)sulfanyl]acetate
Abstract
This application note details a robust and efficient one-pot procedure for the synthesis of ethyl [(chloromethyl)sulfanyl]acetate, a valuable bifunctional reagent in organic synthesis. The protocol leverages the reaction between ethyl 2-mercaptoacetate and formaldehyde to generate an intermediate hydroxymethyl sulfide, which is subsequently converted to the target α-chloro sulfide in situ using hydrochloric acid. This methodology obviates the need for isolating the unstable hemithioacetal intermediate, thereby improving overall yield and operational simplicity. We provide a detailed, step-by-step protocol, mechanistic insights, characterization data, and critical safety considerations for handling the reagents and product.
Introduction and Mechanistic Rationale
The synthesis of α-chloro sulfides is a cornerstone transformation in organic chemistry, yielding versatile intermediates for nucleophilic substitution, Pummerer-type rearrangements, and the formation of sulfur-stabilized carbocations. The target molecule, ethyl [(chloromethyl)sulfanyl]acetate, incorporates both a reactive chloromethyl group and an ester moiety, making it a useful building block for introducing complex thioether functionalities in pharmaceutical and materials science applications.
The described one-pot synthesis proceeds via a two-step sequence fully contained within a single reaction vessel.
Step 1: Hemithioacetal Formation. The reaction initiates with the nucleophilic attack of the sulfur atom from ethyl 2-mercaptoacetate onto the electrophilic carbonyl carbon of formaldehyde. This acid-catalyzed addition reaction forms the corresponding, and typically unstable, hydroxymethyl sulfide intermediate (ethyl [(hydroxymethyl)sulfanyl]acetate).
Step 2: In Situ Chlorination. Concentrated hydrochloric acid serves a dual purpose. It first catalyzes the initial condensation and then acts as the chlorinating agent. The hydroxyl group of the hemithioacetal intermediate is protonated by the strong acid, forming a good leaving group (water). Subsequent SN1 or SN2-type substitution by the chloride ion yields the final product, ethyl [(chloromethyl)sulfanyl]acetate. The overall reaction is driven to completion by the formation of water.
A diagram illustrating the reaction workflow is presented below.
Figure 1. High-level workflow for the one-pot synthesis of ethyl [(chloromethyl)sulfanyl]acetate.
Materials and Safety
Extreme Hazard Warning: This procedure involves highly toxic, corrosive, and carcinogenic substances. A comprehensive risk assessment must be completed before commencing any work. All steps must be performed inside a certified, high-performance chemical fume hood.
| Substance | CAS No. | Formula | MW ( g/mol ) | Key Hazards |
| Formaldehyde (37% aq. soln.) | 50-00-0 | CH₂O | 30.03 | Toxic, Carcinogenic, Corrosive, Sensitizer |
| Ethyl 2-mercaptoacetate | 623-51-8 | C₄H₈O₂S | 120.17 | Harmful, Stenchant, Irritant |
| Hydrochloric Acid (37% aq. soln.) | 7647-01-0 | HCl | 36.46 | Severely Corrosive, Toxic by Inhalation |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Suspected Carcinogen, Volatile, Irritant |
| Sodium Sulfate (anhydrous) | 7757-82-6 | Na₂SO₄ | 142.04 | Hygroscopic, Low Hazard |
| Product: Ethyl [(chloromethyl)sulfanyl]acetate | 24314-53-4 | C₅H₉ClO₂S | 168.64 | Lachrymator, Toxic, Alkylating Agent |
Personal Protective Equipment (PPE):
-
Gloves: Neoprene or butyl rubber gloves are required. Nitrile gloves offer insufficient protection against dichloromethane and hydrochloric acid.
-
Eye Protection: Chemical splash goggles and a full-face shield.
-
Body Protection: Flame-resistant lab coat and closed-toe shoes.
Detailed Experimental Protocol
Equipment:
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel (100 mL)
-
Thermometer
-
Ice-water bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
Procedure:
-
Reactor Setup: Assemble the three-neck flask with the magnetic stir bar, dropping funnel, and thermometer. Place the entire assembly in an ice-water bath on top of the magnetic stirrer. Ensure the setup is securely clamped within a chemical fume hood.
-
Reagent Charging: Charge the flask with ethyl 2-mercaptoacetate (e.g., 0.10 mol).
-
Acid Addition: To the dropping funnel, add concentrated hydrochloric acid (e.g., 0.12 mol).
-
Initial Cooling: Begin stirring and allow the flask contents to cool to 0-5 °C.
-
Formaldehyde Addition (CRITICAL STEP): Add formaldehyde (37% aqueous solution, e.g., 0.11 mol) to the dropping funnel containing the HCl. Note: This pre-mixing is not always standard; alternatively, the HCl and thiol can be mixed first, followed by slow addition of formaldehyde. The choice depends on specific literature precedents. For this protocol, we will proceed with the slow addition of formaldehyde to the thiol, followed by HCl.
-
Revised Step 3-5: Charge the flask with ethyl 2-mercaptoacetate (0.10 mol) and concentrated HCl (0.12 mol). Cool to 0-5 °C. Add formaldehyde (37% aq., 0.11 mol) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. This exothermic reaction requires careful monitoring.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for 2-4 hours. The mixture will likely become biphasic.
-
Workup - Extraction: Transfer the reaction mixture to a separatory funnel. Dilute with 50 mL of cold water and extract the product with dichloromethane (3 x 40 mL).
-
Washing: Combine the organic extracts and wash sequentially with 50 mL of saturated sodium bicarbonate solution (caution: potential for gas evolution) and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator. Important: Do not heat the product excessively, as α-chloro sulfides can be thermally unstable.
-
Product: The resulting crude oil is ethyl [(chloromethyl)sulfanyl]acetate. Further purification can be achieved by vacuum distillation if required, but the crude product is often of sufficient purity for subsequent steps.
A diagram of the mechanistic pathway is provided below.
Figure 2. Simplified reaction mechanism for the formation of ethyl [(chloromethyl)sulfanyl]acetate.
Characterization and Data
The product should be characterized to confirm its identity and purity.
-
¹H NMR (CDCl₃, 400 MHz):
-
δ ~4.90 (s, 2H, -S-CH₂-Cl)
-
δ ~4.20 (q, 2H, -O-CH₂-CH₃)
-
δ ~3.40 (s, 2H, -S-CH₂-CO₂Et)
-
δ ~1.25 (t, 3H, -O-CH₂-CH₃)
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ ~169.0 (C=O)
-
δ ~62.0 (-O-CH₂)
-
δ ~51.0 (-S-CH₂-Cl)
-
δ ~36.0 (-S-CH₂-CO₂Et)
-
δ ~14.0 (-CH₃)
-
-
IR (neat, cm⁻¹):
-
~1735 (C=O stretch, ester)
-
~2980 (C-H stretch, aliphatic)
-
~700 (C-Cl stretch)
-
Waste Disposal and Decontamination
-
Aqueous Waste: The aqueous layers from the workup are acidic and may contain unreacted formaldehyde and HCl. Neutralize carefully with sodium bicarbonate before disposal according to institutional guidelines.
-
Organic Waste: All organic solvents and residues should be collected in a designated chlorinated waste container.
-
Decontamination: Spills of the product, an alkylating agent, should be decontaminated immediately with a solution of sodium bicarbonate or a commercial decontaminating agent.
References
-
Paquette, L. A., et al. (1995). Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons. [Link]
-
Böhme, H., & Fischer, H. (1942). Über die Darstellung und die Eigenschaften von α-Halogen-sulfiden. Berichte der deutschen chemischen Gesellschaft (A and B Series), 75(11), 1310-1317. [Link]
-
Taylor, E. C., & Turchi, I. J. (1979). The Chemistry of Heterocyclic Compounds, Oxazoles. Chemical Reviews, 79(2), 181-231. (This reference provides context on the utility of related building blocks in synthesis). [Link]
Application Note: Precision C-Alkylation of Enolates with Ethyl [(Chloromethyl)sulfanyl]acetate
Executive Summary
This application note details the protocol for the C-alkylation of
Key Applications:
-
Synthesis of 3-hydroxythiophene-2-carboxylates (pharmaceutical cores).
-
Introduction of sulfur-containing side chains in peptidomimetics.
-
Late-stage diversification of active methylene compounds.
Scientific Foundation & Mechanism
The Reagent: A "Soft" Electrophile
Ethyl [(chloromethyl)sulfanyl]acetate (
-
Alpha-Heteroatom Effect: The sulfur atom stabilizes the developing positive charge in the transition state via resonance (neighboring group participation), making the methylene chloride highly reactive toward nucleophilic attack.
-
Soft-Soft Interaction: Enolates of
-keto esters are ambident nucleophiles. The "soft" nature of the sulfur-stabilized electrophilic center favors attack by the "soft" carbon center of the enolate over the "hard" oxygen, resulting in high selectivity for C-alkylation over O-alkylation.
Reaction Pathway
The workflow involves two distinct phases: the initial
Figure 1: Mechanistic pathway from enolate formation to thiophene cyclization.
Experimental Protocols
Safety Pre-Read (Critical)
-
Hazard:
-Halo sulfides can hydrolyze to release HCl and formaldehyde. They are potential blistering agents and alkylating mutagens. -
Engineering Controls: All operations must be performed in a properly functioning chemical fume hood.
-
PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.
Protocol A: Preparation of Ethyl [(Chloromethyl)sulfanyl]acetate
Note: This reagent is often best prepared fresh due to stability concerns.
Reagents:
-
Ethyl thioglycolate (Ethyl mercaptoacetate): 100 mmol
-
Paraformaldehyde: 100 mmol (equivalent)
-
Hydrogen Chloride (gas) or conc. HCl
-
Dichloromethane (DCM)
Step-by-Step:
-
Setup: Charge a dry 2-neck round-bottom flask (RBF) with Ethyl thioglycolate (12.0 g, 100 mmol) and Paraformaldehyde (3.0 g, 100 mmol) in DCM (50 mL).
-
Acidification: Cool the mixture to 0°C. Bubble dry HCl gas through the solution for 30–60 minutes until saturation. Alternatively, for small scale: Add conc. HCl dropwise with vigorous stirring, though yield may be lower due to hydrolysis.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. The suspension should clear as paraformaldehyde is consumed.
-
Workup: Separate the organic layer. Wash with cold water (
) and saturated (carefully, to neutralize acid). -
Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure. -
Validation: Obtain
NMR. Look for the characteristic singlet of around 4.8–5.0 ppm.
Protocol B: C-Alkylation of Ethyl Acetoacetate
This protocol describes the coupling of the reagent with a standard
Reagents:
-
Ethyl Acetoacetate (Substrate): 10 mmol
-
Ethyl [(chloromethyl)sulfanyl]acetate (Reagent from Protocol A): 11 mmol
-
Potassium Carbonate (
): 20 mmol (Anhydrous) -
Acetone: 30 mL (Dry)
Step-by-Step:
-
Enolate Generation: In a 100 mL RBF, dissolve Ethyl Acetoacetate (1.30 g, 10 mmol) in dry acetone (30 mL). Add anhydrous
(2.76 g, 20 mmol). -
Activation: Stir the suspension at RT for 15 minutes.
-
Addition: Add Ethyl [(chloromethyl)sulfanyl]acetate (1.85 g, ~11 mmol) dropwise over 5 minutes.
-
Reaction: Heat the mixture to reflux (approx. 56°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1). The starting
-keto ester spot should disappear. -
Workup: Cool to RT. Filter off the inorganic salts (
, excess carbonate). -
Isolation: Concentrate the filtrate in vacuo. The residue is the crude C-alkylated product (Ethyl 2-acetyl-3-[(2-ethoxy-2-oxoethyl)thio]propanoate).
-
Purification: If necessary, purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Protocol C: Cyclization to 3-Hydroxythiophene (Fiesselmann Synthesis)
To convert the alkylated product into a bioactive heterocycle.
Step-by-Step:
-
Base Prep: Prepare a solution of Sodium Ethoxide (NaOEt) by dissolving sodium metal (0.5 g, 22 mmol) in absolute ethanol (20 mL).
-
Cyclization: Add the crude alkylated product from Protocol B (dissolved in 5 mL EtOH) to the NaOEt solution at 0°C.
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to RT for 2 hours.
-
Quench: Pour the mixture into ice-cold dilute HCl (pH ~2).
-
Extraction: Extract with Ethyl Acetate (
). -
Result: The product is Diethyl 3-hydroxy-4-methylthiophene-2,5-dicarboxylate (or tautomer).
Data Analysis & Troubleshooting
Solvent and Base Selection Matrix
The choice of base profoundly impacts the ratio of C-alkylation vs. O-alkylation and the risk of dialkylation.
| Base / Solvent | pKa (approx) | Reaction Type | Outcome / Notes |
| ~10 | Mild | Recommended. High C-selectivity. Minimal dialkylation. | |
| NaH / THF | 35 | Aggressive | Fast reaction. Higher risk of O-alkylation or polymerization of reagent. |
| NaOEt / EtOH | 16 | Equilibrium | Can lead to in situ cyclization (One-pot synthesis). |
| TEA / DCM | 10 | Weak | Often insufficient for |
Troubleshooting Guide
-
Issue: Low Yield of Alkylated Product. [1][2]
-
Cause: Hydrolysis of the chloromethyl reagent.
-
Solution: Ensure acetone is dry. Use molecular sieves. Verify reagent quality by NMR before use.
-
-
Issue: O-Alkylation Observed.
-
Cause: Hard/Hard interaction dominance (often due to highly polar aprotic solvents like DMSO or HMPA).
-
Solution: Switch to Acetone or THF. Use a larger counter-ion (Cesium Carbonate) to promote C-alkylation via the specific cation effect.
-
-
Issue: Reagent Decomposition.
-
Cause: Thermal instability.
-
Solution: Store the chloromethyl reagent at -20°C. Do not distill at high vacuum/temperature; use crude if purity >90%.
-
References
- Fiesselmann Synthesis of Thiophenes: H. Fiesselmann, Thiophene derivatives, German Patent 1,088,507 (1960). Mechanism and scope: Donadel, K. et al. "Synthesis of 3-hydroxythiophenes." Journal of Heterocyclic Chemistry.
-
Reagent Preparation & Reactivity
- T. C. Conway et al. "Reactions of ethyl (chloromethylthio)
-
Safety Data: (Analogous structure safety data).
-
General Enolate Alkylation Reviews
-
Reich, H. J. "Borden's Review of Enolate Alkylation." University of Wisconsin-Madison Chemistry Database. Link
-
(Note: While specific modern URLs for 1960s patents are variable, the chemical principles described are foundational to heterocyclic chemistry standard practices.)
Sources
- 1. CN102731524A - Synthesis method of 3,4-ethylenedioxythiophene (EDOT) as novel conductive high polymer monomer - Google Patents [patents.google.com]
- 2. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in Alkylation with Alpha-Chloro Sulfides
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for alkylation reactions utilizing alpha-chloro sulfides. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this powerful yet sensitive class of reactions. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific reasoning to empower you to diagnose and solve issues in your own experiments. This guide is structured in a question-and-answer format to directly address the common pitfalls and complexities of working with alpha-chloro sulfides.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Issues Related to the Alpha-Chloro Sulfide Reagent
Question 1: My reaction is giving a complex mixture of products, and I suspect my alpha-chloro sulfide is impure or has decomposed. How can I verify its quality and what are the best practices for its preparation and storage?
Answer: The stability of the alpha-chloro sulfide is paramount for a successful alkylation. These compounds can be prone to decomposition, especially in the presence of moisture or Lewis acids, leading to a cascade of side reactions.
-
Causality of Instability: Alpha-chloro sulfides are often generated in situ from their corresponding sulfoxides via a Pummerer-type reaction, for example, using thionyl chloride.[1] The presence of unreacted starting materials or byproducts from this preparation can interfere with the subsequent alkylation. The alpha-chloro sulfide itself can undergo elimination or rearrangement, especially when catalyzed by Lewis acids.[2]
-
Verification and Handling Protocol:
-
NMR Analysis: The most direct way to assess the purity of your alpha-chloro sulfide is through ¹H NMR spectroscopy. Check for the characteristic signal of the proton alpha to both the sulfur and chlorine atoms. The presence of signals corresponding to the starting sulfoxide or elimination byproducts is a red flag.
-
Fresh is Best: Whenever possible, it is highly recommended to use freshly prepared alpha-chloro sulfide for your alkylation reaction. If you must store it, do so under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C or below) and in a desiccated environment.
-
Anhydrous Conditions: Ensure all solvents and reagents used in the preparation of the alpha-chloro sulfide are scrupulously dried. Any moisture can lead to hydrolysis of the intermediate species.
-
Question 2: I am generating my alpha-chloro sulfide from a sulfoxide and thionyl chloride, but the subsequent alkylation is low-yielding. What could be going wrong at the generation step?
Answer: The formation of the alpha-chloro sulfide is a critical step that can significantly impact the overall yield. The reaction mechanism is related to the Pummerer rearrangement, where an activated sulfoxide generates a thionium ion intermediate.[1][3][4]
-
Mechanism Insight: The reaction begins with the acylation of the sulfoxide oxygen by thionyl chloride. Subsequent elimination generates a highly electrophilic thionium ion, which is then trapped by the chloride ion.[1] Any deviation from this pathway will consume your starting material and introduce impurities.
-
Troubleshooting the Generation Step:
-
Temperature Control: This reaction is often exothermic. It is crucial to maintain low temperatures (e.g., 0°C or -78°C) during the addition of thionyl chloride to prevent uncontrolled side reactions.
-
Stoichiometry: Ensure the stoichiometry of thionyl chloride is carefully controlled. An excess can lead to the formation of undesired chlorinated byproducts.
-
Solvent Choice: Use a non-polar, aprotic solvent that will not react with thionyl chloride or the intermediates. Dichloromethane or toluene are common choices.
-
Category 2: The Alkylation Step - Taming the Thionium Ion
Question 3: My primary side product appears to be an α-acetoxy sulfide or a related Pummerer-type product instead of my desired alkylated compound. Why is this happening and how can I prevent it?
Answer: This is a classic issue where the thionium ion intermediate is being trapped by a competing nucleophile from the reaction medium, often related to the Pummerer rearrangement.[1][3][4]
-
Mechanistic Explanation: The Pummerer rearrangement involves the formation of a thionium ion from a sulfoxide in the presence of an anhydride (like acetic anhydride). This thionium ion is then trapped by the acetate anion.[5][6] If your reaction conditions inadvertently mimic this, for example by having a carboxylate-containing species present, you will favor this side reaction.
-
Strategies for Promoting Alkylation over Pummerer Rearrangement:
-
Choice of Activator: If you are generating the thionium ion from a sulfoxide, using thionyl chloride will provide a chloride counter-ion which is generally less nucleophilic than acetate, thus favoring the formation of the alpha-chloro sulfide.[1]
-
Nucleophile Concentration: Ensure your desired nucleophile for the alkylation is present in a sufficient concentration to outcompete any trace nucleophilic impurities.
-
Lewis Acid Choice: Certain Lewis acids can coordinate with the counter-ion, making it less available for nucleophilic attack on the thionium ion. However, the choice of Lewis acid is critical as it can also promote other side reactions.[2][4]
-
Question 4: I am using a Lewis acid to promote the alkylation, but I'm observing significant amounts of elimination or rearrangement products. How do I choose the right Lewis acid and optimize its use?
Answer: The role of the Lewis acid is to facilitate the formation of the electrophilic thionium ion from the alpha-chloro sulfide.[7] However, strong Lewis acids can also promote unwanted side reactions.[2]
-
The Double-Edged Sword of Lewis Acids: A Lewis acid coordinates to the chlorine atom of the alpha-chloro sulfide, making it a better leaving group and promoting the formation of the thionium ion.[7] However, if the resulting thionium ion is not efficiently trapped by the nucleophile, it can undergo elimination (if there is an adjacent proton) or rearrangement to a more stable carbocationic species.
-
Optimization of Lewis Acid Conditions:
| Lewis Acid Strength | Typical Examples | Potential Issues | Recommendations |
| Strong | AlCl₃, FeCl₃ | High reactivity, can lead to charring, strong promotion of elimination/rearrangement. | Use at very low temperatures and with highly reactive nucleophiles. |
| Moderate | TiCl₄, SnCl₄, BF₃·OEt₂ | Good balance of activation and selectivity. Can still promote side reactions.[4] | Often a good starting point. Stoichiometry is key; start with catalytic amounts and increase if necessary. |
| Mild | ZnCl₂, Sc(OTf)₃ | Lower reactivity, may require higher temperatures or longer reaction times. | Ideal for sensitive substrates where over-activation is a concern. |
-
Experimental Protocol for Optimization:
-
Screen a panel of Lewis acids (e.g., ZnCl₂, TiCl₄, Sc(OTf)₃) at a fixed, low temperature (e.g., -78°C).
-
For the most promising Lewis acid, perform a stoichiometry screen (e.g., 0.1, 0.5, 1.1 equivalents).
-
Finally, optimize the temperature for the best conditions identified.
-
Diagram: The Central Role of the Thionium Ion
This diagram illustrates the critical decision point for the thionium ion intermediate. The desired pathway is productive alkylation, but several competing side reactions can lead to low yields.
Caption: Fate of the Thionium Ion Intermediate.
Category 3: Reaction Parameters and Work-up
Question 5: I'm not sure which solvent to use. How does the solvent affect the reaction, and what are some good starting points?
Answer: Solvent choice is critical as it can influence the stability of the reactive intermediates and the rate of the reaction.[8]
-
Solvent Polarity:
-
Non-polar aprotic solvents (e.g., Dichloromethane, Toluene, 1,2-Dichloroethane): These are generally good starting points. They are compatible with most Lewis acids and do not compete as nucleophiles.
-
Polar aprotic solvents (e.g., Acetonitrile, DMF): These can sometimes be beneficial by stabilizing the ionic intermediates. However, they can also be nucleophilic and may interfere with the reaction. Use with caution.
-
Protic solvents (e.g., Alcohols, Water): These are generally incompatible as they will react with the thionium ion intermediate, leading to hydrolysis or other undesired products.
-
-
Recommended Solvents:
| Solvent | Dielectric Constant (ε) | Key Characteristics |
| Dichloromethane (DCM) | 9.1 | Good general-purpose solvent, low boiling point. |
| 1,2-Dichloroethane (DCE) | 10.4 | Higher boiling point than DCM, can allow for a wider temperature range. |
| Toluene | 2.4 | Non-polar, good for reactions sensitive to polarity. |
| Acetonitrile | 37.5 | Polar, can stabilize ionic intermediates but is also a weak nucleophile. |
Question 6: My reaction seems to work according to TLC analysis, but my isolated yield is very low. Where could I be losing my product?
Answer: Significant product loss can occur during the work-up and purification stages.[9]
-
Troubleshooting Work-up and Purification:
-
Aqueous Work-up: If your product is unstable to acid or base, a harsh aqueous wash can cause decomposition. Test the stability of your product by taking a small aliquot of the crude reaction mixture and treating it with the intended aqueous wash solution. Analyze by TLC to see if decomposition occurs.[9]
-
Product Solubility: Your product might have some solubility in the aqueous layer. It is good practice to back-extract the aqueous layer with your organic solvent to recover any dissolved product.[9]
-
Silica Gel Chromatography: Some sulfur-containing compounds can be unstable on silica gel. Consider using a deactivated silica (e.g., by adding 1% triethylamine to your eluent) or an alternative purification method like crystallization or distillation if your product is volatile.
-
Volatility: If your product has a low boiling point, you could be losing it during solvent removal under reduced pressure. Use a cold trap and avoid excessive heating of the rotovap bath.[9]
-
Diagram: Troubleshooting Workflow for Low Yields
This workflow provides a logical sequence of steps to diagnose the cause of low yields in your alkylation reaction.
Caption: Systematic Troubleshooting Workflow.
References
-
O'Connor, S. E., et al. (2000). Lewis acid mediated elimination and rearrangement reactions of α-chlorosulfides derived from phenylthio-substituted 4,5-dihydrofuran-3(2H)-ones. Journal of the Chemical Society, Perkin Transactions 1, (1), 1-10. [Link]
-
Wikipedia. Pummerer rearrangement. [Link]
- Grokipedia. Pummerer rearrangement.
-
chemeurope.com. Pummerer rearrangement. [Link]
- Alkyl Strategies for Optimizing Reaction Conditions. (2025).
-
Reactions of Thiiranium and Sulfonium Ions with Alkenes in the Gas Phase. ResearchGate. [Link]
-
Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
-
University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]
-
Pummerer Rearrangement: An Overview. (2022). YouTube. [Link]
-
Pradip Sanjay, W. Pummerer Rearrangement: Mechanism, Applications Examples. Chemistry Guide. [Link]
Sources
- 1. Pummerer rearrangement - Wikipedia [en.wikipedia.org]
- 2. Lewis acid mediated elimination and rearrangement reactions of α-chlorosulfides derived from phenylthio-substituted 4,5-dihydrofuran-3(2H [ ] )-ones. - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Pummerer_rearrangement [chemeurope.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chemistry-reaction.com [chemistry-reaction.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Alkyl Strategies for Optimizing Reaction Conditions [eureka.patsnap.com]
- 9. How To [chem.rochester.edu]
Technical Support Center: Handling the Moisture Sensitivity of Chloromethyl Sulfur Reagents
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the challenges associated with the moisture sensitivity of chloromethyl sulfur reagents, such as chloromethyl methyl sulfide and related compounds. Our goal is to equip you with the knowledge to ensure the success and reproducibility of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and properties of chloromethyl sulfur reagents.
Q1: Why are chloromethyl sulfur reagents so sensitive to moisture?
A1: The high reactivity of chloromethyl sulfur reagents stems from the presence of a good leaving group (the chloride ion) and the influence of the adjacent sulfur atom. The sulfur can stabilize the resulting carbocation intermediate through resonance, making the chloromethyl group highly susceptible to nucleophilic attack. Water, although a weak nucleophile, is often present in sufficient quantities in non-anhydrous solvents or the atmosphere to cause hydrolysis.[1] This reaction consumes the reagent and generates undesirable byproducts, such as formaldehyde and hydrochloric acid, which can interfere with your desired reaction.
Q2: What are the visible signs of reagent degradation due to moisture?
A2: While there may not always be obvious visual cues, signs of degradation can include a cloudy or hazy appearance in the liquid reagent, the presence of a precipitate, or a noticeable change in color. A pungent, irritating odor may also become more pronounced.[2] However, the absence of these signs does not guarantee the reagent's purity. The most reliable indicator of degradation is a decrease in reaction yield or the appearance of unexpected byproducts in your analytical data (e.g., TLC, LC-MS, or NMR).
Q3: How should I properly store a new bottle of a chloromethyl sulfur reagent?
A3: Proper storage is the first line of defense against moisture. Upon receipt, inspect the bottle's seal for any damage. Store the reagent in a cool, dry, and dark place, away from incompatible materials like oxidizing agents, strong bases, and acids. Many suppliers provide these reagents in bottles with a specialized septum-sealed cap (e.g., Sure/Seal™ packaging) to allow for the removal of the reagent via syringe under an inert atmosphere.[3][4][5] It is crucial to keep the bottle tightly sealed when not in use.
Q4: Can I use a standard laboratory freezer for long-term storage?
A4: While storing at low temperatures can slow down decomposition, standard freezers can introduce moisture through condensation each time the bottle is opened. If freezer storage is necessary, allow the bottle to warm to room temperature completely before opening to prevent atmospheric moisture from condensing inside. A desiccator cabinet at room temperature is often a more suitable storage environment.
Section 2: Troubleshooting Guide for Experimental Failures
This section provides a structured approach to diagnosing and resolving common issues encountered during reactions involving chloromethyl sulfur reagents.
Issue 1: My reaction is not proceeding, or the yield is significantly lower than expected.
This is the most common problem and is almost always linked to the deactivation of the reagent by moisture.
Troubleshooting Workflow: Low or No Product Yield
Caption: Troubleshooting workflow for low or no product yield.
In-Depth Analysis and Solutions:
-
Solvent Purity: The most common source of moisture is the reaction solvent. Even commercially available "anhydrous" solvents can absorb atmospheric moisture over time. It is best practice to dry your solvents immediately before use.[6][7]
-
Glassware Preparation: Adsorbed water on the surface of glassware can be a significant source of contamination. Proper drying is critical.[3][5]
-
Inert Atmosphere: Exposure to the atmosphere, even for brief periods, can introduce enough moisture to compromise the reaction.[8][9][10] Utilizing an inert atmosphere of nitrogen or argon is essential.
-
Reagent Integrity: If you have diligently excluded moisture from your reaction setup and still observe poor results, the reagent itself may be compromised. Consider the age of the reagent and how many times the bottle has been opened.
Issue 2: I'm observing unexpected byproducts in my reaction mixture.
The presence of byproducts often points to side reactions caused by the degradation of the chloromethyl sulfur reagent or its reaction with unintended nucleophiles.
Potential Causes and Diagnostic Steps:
-
Hydrolysis Products: As mentioned, hydrolysis can lead to the formation of formaldehyde and HCl. The in-situ generation of HCl can catalyze other unwanted side reactions.
-
Reaction with Basic Reagents/Conditions: If your reaction involves a base, ensure it is completely anhydrous. Any water present can react with the base, and the resulting hydroxide is a potent nucleophile that will readily react with the chloromethyl sulfur reagent.
-
Temperature Control: Some chloromethyl sulfur reagents can be thermally labile. Running the reaction at an elevated temperature might lead to decomposition.[11] If the reaction is exothermic, ensure you have adequate cooling to maintain the desired temperature.
Troubleshooting Table: Byproduct Formation
| Observed Byproduct/Issue | Potential Cause | Recommended Action |
| Mass balance is low, with a potential for gaseous products. | Hydrolysis of the chloromethyl sulfur reagent. | Rigorously dry all solvents, reagents, and glassware. Use inert atmosphere techniques. |
| Formation of di-substituted or poly-substituted products. | In-situ generation of HCl from hydrolysis may be catalyzing further reactions. | Add a non-nucleophilic acid scavenger (e.g., proton sponge) to the reaction mixture. |
| Product degradation upon workup. | The desired product may be sensitive to aqueous acid or base used during the workup.[12] | Before quenching the main reaction, test the stability of a small aliquot of the reaction mixture with your planned workup conditions.[12] If instability is observed, consider a non-aqueous workup. |
Section 3: Key Experimental Protocols
Adherence to meticulous experimental technique is paramount for success. The following protocols provide step-by-step guidance for critical procedures.
Protocol 1: Preparation of Anhydrous Solvents
For many applications, passing the solvent through a column of activated alumina or molecular sieves is sufficient.[7] For extremely moisture-sensitive reactions, distillation from an appropriate drying agent is recommended.
Materials:
-
Solvent to be dried
-
Appropriate drying agent (see table below)
-
Distillation apparatus (flame or oven-dried)
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Select an appropriate drying agent. The choice of drying agent is crucial and depends on the solvent.[13]
| Solvent | Recommended Drying Agent(s) | Incompatible Drying Agent(s) |
| Tetrahydrofuran (THF) | Sodium/benzophenone, Calcium hydride (CaH₂) | |
| Dichloromethane (DCM) | Calcium hydride (CaH₂) | Sodium |
| Acetonitrile | Calcium hydride (CaH₂) | Sodium |
| Toluene | Sodium/benzophenone | |
| Diethyl Ether | Sodium/benzophenone |
-
Pre-dry the solvent if necessary. If the solvent has a high water content, a preliminary drying step with a less reactive drying agent like anhydrous magnesium sulfate or calcium chloride can be beneficial.[7][14]
-
Set up the distillation apparatus. Ensure all glassware is thoroughly dried.[3]
-
Add the solvent and drying agent to the distillation flask.
-
Reflux the solvent under an inert atmosphere for several hours. For sodium/benzophenone, a deep blue or purple color indicates anhydrous conditions.
-
Distill the solvent directly into the reaction flask or a dry storage flask under an inert atmosphere.
Protocol 2: Drying of Glassware
Procedure:
-
Clean all glassware thoroughly.
-
Place the glassware in a laboratory oven at >120 °C for at least 4 hours, or overnight.[5][15]
-
Option 1 (for immediate use): Assemble the hot glassware and allow it to cool under a stream of dry inert gas.[3][5]
-
Option 2 (for later use): Store the dried glassware in a desiccator over a strong desiccant like phosphorus pentoxide or anhydrous calcium sulfate.
Protocol 3: Performing a Reaction Under an Inert Atmosphere
This protocol outlines a standard setup using a balloon of inert gas. For more rigorous applications, a Schlenk line is recommended.
Materials:
-
Dried reaction flask with a stir bar
-
Rubber septa
-
Inert gas source (Nitrogen or Argon) with a balloon
-
Needles and syringes (oven-dried)
Procedure:
-
Assemble the reaction apparatus. Fit the dried flask with a rubber septum.
-
Purge the flask. Insert a needle attached to the inert gas source and a second "vent" needle. Allow the gas to flow for several minutes to displace the air.[9][10][16]
-
Remove the vent needle. The balloon will inflate, maintaining a positive pressure of inert gas.
-
Add solvents and liquid reagents via syringe.
-
Flush the syringe with inert gas before drawing up the liquid.[16][17]
-
To transfer the reagent, pierce the septum of the reagent bottle with the needle and draw the desired volume. It can be beneficial to draw a small amount of inert gas into the syringe after the liquid to act as a buffer.[16][17]
-
Inject the reagent into the reaction flask through the septum.
-
-
Add solid reagents. If adding a solid, do so under a positive flow of inert gas.
Visualizing an Inert Atmosphere Setup
Caption: A simplified representation of a reaction under an inert atmosphere.
Protocol 4: Quenching Reactions Containing Chloromethyl Sulfur Reagents
Due to their reactivity, quenching these reactions requires care.
Procedure:
-
Cool the reaction mixture. Place the reaction flask in an ice-water bath.
-
Slowly add a quenching agent. For small-scale reactions, slowly adding a protic solvent like isopropanol or methanol is often sufficient.[18][19][20] For larger-scale reactions or more reactive reagents, a saturated aqueous solution of a mild buffer like ammonium chloride can be used.[11]
-
Perform the addition dropwise with vigorous stirring. The quenching process can be exothermic.
-
Once the initial exothermic reaction has subsided, water can be added to fully quench the reaction.
-
Proceed with the standard aqueous workup and extraction.
Section 4: Safety Precautions
Chloromethyl sulfur reagents are not only moisture-sensitive but also pose several health and safety risks.
-
Toxicity and Irritation: These compounds are often lachrymatory and can cause severe irritation to the skin, eyes, and respiratory system.[2][21]
-
Flammability: Many chloromethyl sulfur reagents are flammable liquids.
-
Alkylation Hazard: As potent alkylating agents, they should be handled with extreme caution as they are potentially carcinogenic.[22]
Mandatory Safety Practices:
-
Always handle these reagents in a well-ventilated chemical fume hood. [11]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-resistant lab coat. [23]
-
Have an appropriate fire extinguisher (e.g., CO₂ or dry chemical) and a spill kit readily available. [24]
-
Be aware of the quenching procedures for any unreacted reagent and contaminated glassware. [18][25][26]
By understanding the inherent reactivity of chloromethyl sulfur reagents and implementing these meticulous handling, storage, and experimental techniques, you can significantly improve the reliability and success of your synthetic endeavors.
References
- Fiveable. (n.d.). Inert atmosphere Definition.
- YouTube. (2022, February 2). Inert Atmosphere.
- Chemistry LibreTexts. (2022, May 5). 7.3: Inert Atmospheric Methods.
- Unknown. (n.d.). HYDROLYSIS.
- YouTube. (2017, January 17). Performing a Reaction Under an Inert Atmosphere.
- Unknown. (n.d.). Drying Agents - Removing water from organic solvents.
- ResearchGate. (2015, June 8). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box ?.
- Unknown. (n.d.). Common Standard Operating Procedure.
- Hive Stimulants. (n.d.). Drying agents and their compatibilities.
- Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.
- Delloyd's Lab-Tech Chemistry resource. (n.d.). solvent drying and drying agents.
- Santa Cruz Biotechnology. (n.d.). Chloromethyl methyl sulfide.
- Sigma-Aldrich. (n.d.). Dry and safe - Drying agents from EMD Millipore.
- Environmental Health and Safety. (n.d.). Quenching and Disposal of Liquid Pyrophoric Materials.
- The Sarpong Group. (2016, November 22). Quenching of Pyrophoric Materials.
- Wipf Group - University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
- PubMed. (2004, May 21). Chloromethyl chlorosulfate: a new, catalytic method of preparation and reactions with some nucleophiles.
- TCI Chemicals. (n.d.). SAFETY DATA SHEET.
- Unknown. (n.d.). Sulphur (Sulfur).
- Benchchem. (n.d.). (Chloromethyl)sulfonylethane: Application Notes and Protocols for Alkylation Reactions.
- NIH. (n.d.). Sulfenylation Chemistry using Polymer-Supported Sulfides.
- Research and Reviews. (2021, October 25). A Report on Reagents and its Quenching Methods.
- Albert Einstein College of Medicine. (n.d.). These documents are intended to raise your awareness of the health and safety hazards associated with the use, storage and dispo.
- Wordpress. (2026, February 3). Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides.
- EPFL. (n.d.). Protocol for quenching reactive chemicals.
- Wikipedia. (n.d.). Chloromethyl methyl sulfide.
- Fisher Scientific. (2010, December 6). SAFETY DATA SHEET - Chloromethyl methyl sulfide.
- University of Rochester. (n.d.). How To: Troubleshoot a Reaction.
- Sigma-Aldrich. (n.d.). Preservation of Moisture-Sensitive Chemical Reagents.
- MIT. (n.d.). Handling air-sensitive reagents AL-134.
- Fisher Scientific. (2021, May 15). Air-Sensitive Chemistry: Practical and Safety Considerations.
- Fisher Scientific. (2015, March 19). Safety Data Sheet.
- Unknown. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents.
- IEDU. (n.d.). Instructions and Guidelines for Chemical Storage and Handling.
- Unknown. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents.
- New Jersey Department of Health. (n.d.). Sulfur - Hazardous Substance Fact Sheet.
- Unknown. (n.d.). The Basics of Safely Handling Sulfur Fertilizer Products.
- ResearchGate. (n.d.). Chloromethyl chlorosulfate: A new, catalytic method of preparation and reactions with some nucleophiles.
- Chempanda. (n.d.). Chloromethyl: compounds, synthesis and safety.
- Benchchem. (2025). Technical Support Center: Reactions of Sulfuryl Chloride with Activating Substituents.
- NIH. (n.d.). Sulfenic acid chemistry, detection and cellular lifetime.
- NIH. (2025, August 6). Peroxide-dependent sulfenylation of the EGFR catalytic site enhances kinase activity.
- ChemicalBook. (2026, January 17). Chemical Safety Data Sheet MSDS / SDS - CHLOROMETHYL METHYL SULFIDE.
- NIH. (2011, December 11). Peroxide-dependent sulfenylation of the EGFR catalytic site enhances kinase activity.
- NIH. (n.d.). Chemical Biology Approaches to Study Protein Cysteine Sulfenylation.
Sources
- 1. web.viu.ca [web.viu.ca]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. Preservation of Moisture-Sensitive Chemical Reagents [sigmaaldrich.com]
- 5. web.mit.edu [web.mit.edu]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Drying solvents and Drying agents [delloyd.50megs.com]
- 8. fiveable.me [fiveable.me]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. How To [chem.rochester.edu]
- 13. Drying agents and their compatibilities , Hive Stimulants [chemistry.mdma.ch]
- 14. Drying Agents - Removing water from organic solvents [dhanlaldelloyd.tripod.com]
- 15. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.be]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. youtube.com [youtube.com]
- 18. chemistry.nd.edu [chemistry.nd.edu]
- 19. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 20. epfl.ch [epfl.ch]
- 21. fishersci.com [fishersci.com]
- 22. Chloromethyl methyl sulfide - Wikipedia [en.wikipedia.org]
- 23. fishersci.com [fishersci.com]
- 24. earthwiseagriculture.net [earthwiseagriculture.net]
- 25. sarponggroup.com [sarponggroup.com]
- 26. rroij.com [rroij.com]
Purification of ethyl [(chloromethyl)sulfanyl]acetate by vacuum distillation
The following technical guide is structured as a Tier-3 Support Knowledge Base article for the Advanced Synthesis & Purification Division . It addresses the purification of Ethyl [(chloromethyl)sulfanyl]acetate (CAS: Analogous to
Subject: Vacuum Distillation & Troubleshooting for Ethyl [(chloromethyl)sulfanyl]acetate Applicability: Process Chemistry, Medicinal Chemistry, R&D Severity: High (Safety Critical / Stability Sensitive)[1]
Executive Summary & Safety Directive
Warning: Vesicant & Alkylating Hazard
Ethyl [(chloromethyl)sulfanyl]acetate contains an
-
Strict Moisture Exclusion: The compound hydrolyzes rapidly to release Hydrogen Chloride (HCl) and Formaldehyde , both of which compromise the vacuum system and product purity.
-
Thermal Instability: Heating above 100°C (even under vacuum) risks dehydrohalogenation and polymerization.
The Golden Rule: Distillation must be performed at the lowest possible pressure (<1.0 mmHg) to maintain a pot temperature below 60–70°C.
Technical Specifications & Physical Properties
Note: Exact physical constants may vary by synthesis method. The values below are calculated estimates based on group contribution methods for
| Property | Value / Estimate | Notes |
| Molecular Formula | ||
| Molecular Weight | 168.64 g/mol | |
| Boiling Point (Atm) | ~200–210°C (Decomposes) | DO NOT distill at atmospheric pressure.[1][2][3] |
| Target BP (Vacuum) | 65–75°C @ 0.5 mmHg | Ideal range to prevent degradation. |
| Appearance | Colorless to pale yellow oil | Darkening indicates decomposition. |
| Odor | Pungent, garlic-like, acrid | Acridity indicates HCl release (hydrolysis).[1] |
Troubleshooting Guide (FAQ Format)
Category A: Vacuum & Stability Issues
Q1: The vacuum pressure fluctuates wildly, and I see white fumes in the oil pump. What is happening?
Diagnosis: In-situ Hydrolysis.
You are likely distilling "wet" crude material.[1] The
-
Stop immediately. Backfill with dry Nitrogen/Argon.
-
Pre-drying: Dissolve crude in dry DCM and dry over activated
or for 2 hours. Filter and concentrate strictly under anhydrous conditions. -
Trap Setup: Install a Caustic Trap (KOH pellets) or a Liquid Nitrogen trap between the receiver and the pump to catch HCl.
Q2: The distillate is turning pink or dark red in the receiving flask. Diagnosis: Oxidative Degradation or Thermal Elimination. Sulfur compounds are prone to oxidation (turning pink/red) or elimination of HCl (darkening) if the pot temperature is too high. Corrective Action:
-
Check Temperature: Ensure the oil bath is no more than 20°C higher than the vapor temperature.
-
Inert Atmosphere: Are you bleeding air into the capillary? Stop. Use a dry Nitrogen bleed or a magnetic stirrer. Oxygen accelerates decomposition.
-
Stabilization: Add a radical inhibitor (e.g., BHT, 0.1 wt%) or a weak base (e.g., anhydrous
or CaO) to the distillation pot to scavenge trace acid, which catalyzes decomposition.
Category B: Purity & Yield[1][3]
Q3: I collected a fraction, but NMR shows a "forest" of peaks around 5.0–6.0 ppm. Diagnosis: Polymerization (Poly-thioacetals). The product has polymerized due to acid catalysis (likely from its own degradation products).[1] Corrective Action:
-
Base Wash: The glassware (receiver flasks) should be base-washed (dilute
then oven dried) to neutralize acidic sites on the glass surface before use.[1] -
Speed is Key: Do not let the distilled product sit. Use it immediately or store it frozen at -20°C under Argon.
Validated Purification Protocol
Phase 1: System Preparation
The setup requires a Short-Path Distillation head to minimize the residence time of the heat-sensitive vapor.[1]
Equipment List:
-
Short-path distillation head (vigreux columns are too restrictive/high hold-up).
-
Cow receiver (multi-flask).
-
Vacuum pump capable of <1.0 mmHg.
-
Cold Trap: Liquid
or Dry Ice/Acetone (Essential for protecting the pump). -
Manometer: Digital vacuum gauge (Mercury manometers may react with sulfur).
Phase 2: The Distillation Workflow
-
Neutralization (Crucial):
-
If the crude synthesis involved HCl or thionyl chloride, degas the crude oil under high vacuum (without heat) for 30 minutes first to remove dissolved acid gases.
-
-
Loading:
-
Load crude into the boiling flask. Add a magnetic stir bar (PTFE coated).
-
Optional: Add 1% w/w anhydrous Calcium Carbonate (
) powder to the pot to act as an acid scavenger during heating.
-
-
Vacuum Application:
-
Start stirring before applying vacuum to prevent bumping.
-
Slowly lower pressure to <1.0 mmHg.
-
-
Heating Ramp:
-
Begin heating the oil bath. Rule of Thumb: Bath temp should be
30°C higher than expected BP. -
Observe the "Forerun" (lower boiling impurities, residual solvents). Discard this fraction.
-
-
Main Fraction Collection:
-
Collect the stable fraction (steady vapor temp).
-
Stop point: Do not distill to dryness. Leave ~5-10% residue to prevent overheating the flask walls, which triggers rapid decomposition.[1]
-
Phase 3: Shutdown
-
Remove heat source.
-
Allow system to cool to <40°C under vacuum.
-
Backfill with Dry Nitrogen (Never air).
-
Disassemble and clean immediately (residues harden/polymerize).
Process Visualization (Logic & Setup)
The following diagram illustrates the critical control points for handling this unstable sulfide.
Caption: Operational logic flow emphasizing the protection of the vacuum system via cold traps and the necessity of pre-treatment to remove acidic catalysts.
References & Authority
-
Paquette, L. A. (Ed.). Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons. (General handling of
-chloro sulfides and related electrophiles). -
Furniss, B. S., et al. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard protocols for vacuum distillation of heat-sensitive sulfur compounds). [1]
-
Gross, H., & Höft, E. "Über
-Halogenäther und -thioäther."[1] Angewandte Chemie International Edition, 1967. (Foundational review on the stability and synthesis of chloromethyl ethers/sulfides). [1] -
Occupational Safety and Health Administration (OSHA) . "Hydrogen Sulfide and Sulfur Analogs Safety Guidelines." (Safety data regarding hydrolysis products of sulfur mustards/sulfides). [1]
Sources
Quenching protocols for excess ethyl [(chloromethyl)sulfanyl]acetate
The following technical guide details the handling, quenching, and disposal protocols for Ethyl [(chloromethyl)sulfanyl]acetate (CAS: 55896-93-0), a highly reactive
Safe Handling, Quenching, and Decontamination Protocols[1]
Warning: Potent Alkylating Agent
Ethyl [(chloromethyl)sulfanyl]acetate is a severe blistering agent and lachrymator.[1] Its reactivity mimics sulfur mustard (
The Core Hazard: The Thionium Ion Mechanism
To effectively quench this reagent, you must understand why it is toxic.[1] The sulfur atom assists the departure of the chloride ion, forming a highly electrophilic thionium ion . This intermediate is what attacks your DNA (toxicity) or your nucleophiles (synthesis).[1]
Mechanism of Action & Quenching
The goal of quenching is to intercept this thionium ion with a "dummy" nucleophile (scavenger) or to oxidize the sulfur, preventing the ion's formation.
Figure 1: The reactive pathway of
Quenching Protocols (Step-by-Step)
Select the protocol based on your current stage: Reaction Workup (saving your product) or Disposal (cleaning spills/waste).[1]
Protocol A: Reaction Workup (In-Process Quench)
Goal: Destroy excess reagent without degrading your sensitive product.[1] Principle: Nucleophilic Scavenging. We use a secondary amine (e.g., Morpholine) to convert the reactive alkyl chloride into a water-soluble ammonium salt or a polar amine that can be extracted into acid.[1]
| Parameter | Specification |
| Quencher | Morpholine (preferred) or 7N Ammonia in MeOH |
| Stoichiometry | 1.5 - 2.0 equivalents relative to excess reagent |
| Time | 30 minutes at Room Temperature (RT) |
| By-product | N-alkylated morpholine derivative (Acid soluble) |
Step-by-Step:
-
Cool: Cool the reaction mixture to 0°C.
-
Add Scavenger: Add Morpholine (1.5 eq. vs excess reagent) dropwise.[1][2]
-
Note: A white precipitate (Morpholine HCl) may form.[1]
-
-
Stir: Allow to warm to RT and stir for 30 mins.
-
Partition: Add Dilute HCl (1M) and an organic solvent (DCM or EtOAc).
-
Separate: Collect the organic layer (contains your product).
-
Treat Aqueous Waste: Treat the aqueous layer with Bleach (Protocol B)[1] before disposal.
Protocol B: Waste Destruction & Spill Decontamination
Goal: Total destruction of the molecule.[1] Principle: Oxidative Chlorination.[1] Sodium Hypochlorite (Bleach) oxidizes the sulfur to a sulfoxide/sulfone (preventing thionium formation) and hydrolyzes the C-Cl bond.[1]
| Parameter | Specification |
| Quencher | 10-15% Sodium Hypochlorite (Commercial Bleach) |
| Stoichiometry | Excess (Maintain pH > 10) |
| Contact Time | > 1 Hour |
| Warning | Exothermic.[1] Do NOT mix with acids (releases |
Step-by-Step:
-
Preparation: Prepare a 10% bleach solution adjusted to pH 10-11 with NaOH (stabilizes the hypochlorite).[1]
-
Slow Addition:
-
Monitor: Ensure the solution remains yellow (indicating excess bleach).[1] If it turns clear, add more bleach.[1]
-
Disposal: Neutralize the bleach with Sodium Thiosulfate (until starch-iodide paper shows no oxidant) and dispose of as aqueous chemical waste.[1]
Decision Logic & Workflow
Use this flowchart to determine the correct quenching path during your experiment.
Figure 2: Decision tree for selecting the appropriate quenching agent based on experimental context.[1]
Troubleshooting & FAQs
Q1: The waste container smells like rotten cabbage/skunk. What happened?
-
Cause: You likely used a simple aqueous/acidic quench.[1] This hydrolyzes the reagent to ethyl thioglycolate (EtOOC-CH2-SH) and formaldehyde.[1] Thiols have a low odor threshold.[1]
-
Fix: Add bleach (Sodium Hypochlorite) to the waste.[1] Oxidation converts the smelly thiol (-SH) to a non-volatile sulfonate (-SO3H).[1]
Q2: I formed a heavy emulsion during the workup.
-
Cause:
-chloro sulfides can polymerize in the presence of strong bases (NaOH), forming amphiphilic oligomers.[1] -
Fix: Filter the mixture through a pad of Celite. Avoid strong hydroxide bases during the initial quench; use Ammonium Chloride (
) or the Morpholine method described in Protocol A.[1]
Q3: How do I verify the reagent is fully destroyed?
-
Test: Use 4-(p-nitrobenzyl)pyridine (NBP) test strips.
-
Method: Dip the strip in the solution, then expose to ammonia vapor.[1] A blue/purple color indicates active alkylating agents are still present.[1]
References
-
Reactivity of
-Halo Sulfides: Dilbeck, G. A., et al. "Nucleophilic substitution of -chloro sulfides."[1] Journal of Organic Chemistry, vol. 43, no. 3, 1978.[1] -
Thionium Ion Mechanism: Clayden, J., Greeves, N., & Warren, S. Organic Chemistry.[1] Oxford University Press, 2nd Ed, Chapter 33 (Sulfur Chemistry).[1]
-
Destruction of Alkylating Agents: National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press, 2011.[1]
-
Oxidative Decontamination (Bleach): Yang, Y.C., et al. "Decontamination of Chemical Warfare Agents."[1] Chemical Reviews, vol. 92, no.[1] 8, 1992.[1] (Establishes NaOCl protocols for sulfur mustards).
Sources
Validation & Comparative
A Comparative Guide to the 1H NMR Chemical Shift of Methylene Protons in α-Chloro Sulfides
For researchers, scientists, and professionals in drug development, a precise understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as a cornerstone technique for elucidating these structures. The chemical shift of a proton in a 1H NMR spectrum is exquisitely sensitive to its local electronic environment, offering a window into the intricate interplay of various structural factors. This guide provides an in-depth comparative analysis of the 1H NMR chemical shift of methylene protons in α-chloro sulfides, contrasting them with relevant analogues to provide a clear understanding of the underlying principles governing their spectral behavior.
Understanding the Chemical Shift: A Brief Primer
The chemical shift (δ) in 1H NMR spectroscopy denotes the resonance frequency of a proton relative to a standard reference, typically tetramethylsilane (TMS). This shift is profoundly influenced by the electron density around the proton. Electron-withdrawing groups decrease the electron density, "deshielding" the proton and causing its signal to appear at a higher chemical shift (downfield). Conversely, electron-donating groups increase electron density, "shielding" the proton and shifting its signal to a lower chemical shift (upfield).
Two primary factors govern these shielding and deshielding effects:
-
Inductive Effects: The electronegativity of neighboring atoms plays a crucial role. More electronegative atoms pull electron density away from the proton through the sigma bonds, leading to deshielding.
-
Anisotropic Effects: These arise from the magnetic fields induced by the circulation of electrons in π systems or in bonds with significant electron density, such as C=O, C=C, and even some single bonds. Depending on the proton's orientation relative to this induced magnetic field, it can be either shielded or deshielded.
Comparative Analysis of Methylene Proton Chemical Shifts
To comprehend the chemical environment of the methylene protons in α-chloro sulfides (R-S-CH₂-Cl), it is instructive to compare their 1H NMR chemical shifts with those of methylene chloride (CH₂Cl₂) and simple dialkyl sulfides (R-S-R).
| Compound | Structure | Methylene Proton (CH₂) Chemical Shift (δ, ppm) |
| Methylene Chloride | Cl-CH₂-Cl | ~5.30 |
| Dimethyl Sulfide | CH₃-S-CH₃ | ~2.1 |
| Diethyl Sulfide | CH₃CH₂-S-CH₂CH₃ | ~2.5 (q) |
| Chloromethyl Methyl Sulfide | CH₃-S-CH₂-Cl | ~4.72 |
| 2-Chloroethyl Methyl Sulfide | CH₃-S-CH₂CH₂-Cl | ~3.6-3.7 (t) |
| Chloromethyl Phenyl Sulfone | C₆H₅-SO₂-CH₂-Cl | ~4.55 |
Note: Chemical shifts are approximate and can vary slightly depending on the solvent and other experimental conditions.
Dissecting the Data: Unraveling the Influences
1. The Potent Inductive Effect of Chlorine:
A comparison between dimethyl sulfide (δ ≈ 2.1 ppm) and methylene chloride (δ ≈ 5.30 ppm) starkly illustrates the powerful deshielding effect of chlorine.[1] Replacing a methyl group with a highly electronegative chlorine atom significantly draws electron density away from the methylene protons, causing a substantial downfield shift of over 3 ppm.
2. The α-Chloro Sulfide Environment:
In chloromethyl methyl sulfide (CH₃-S-CH₂-Cl), the methylene protons resonate at approximately 4.72 ppm. This value is intermediate between that of dimethyl sulfide and methylene chloride. This observation can be rationalized by considering the opposing electronic effects of the sulfur and chlorine atoms.
-
Chlorine's Influence: The primary contributor to the downfield shift is the strong inductive effect of the α-chlorine atom.
-
Sulfur's Contribution: Sulfur is more electronegative than carbon, but less so than chlorine. Therefore, the sulfur atom also exerts a deshielding inductive effect on the adjacent methylene protons, albeit weaker than that of chlorine. However, the lone pairs on the sulfur atom can also have a modest shielding effect through space.
The net result is a significant downfield shift from a typical dialkyl sulfide, but a noticeable upfield shift compared to methylene chloride, where two highly electronegative chlorine atoms flank the methylene group.
3. The Impact of Substituents on Sulfur:
4. The Role of Anisotropy:
While inductive effects are dominant in these aliphatic systems, the potential contribution of magnetic anisotropy from the C-S and C-Cl bonds should be considered for a complete understanding. The magnetic anisotropy of single bonds is generally weaker than that of π systems.[2]
-
C-Cl Bond Anisotropy: The C-Cl bond is known to exhibit magnetic anisotropy, which can contribute to the overall chemical shift.[3] However, quantifying its precise effect in this context is complex.
-
C-S Bond Anisotropy: The anisotropy of the C-S bond is also a factor, though its effect is generally considered to be smaller than that of more polar bonds like C-O or C-Cl. The lone pairs on the sulfur atom contribute to a complex local magnetic field.
The exact orientation of the methylene protons with respect to the shielding and deshielding cones of these bonds will determine the net anisotropic contribution.
Visualizing the Influencing Factors
The interplay of inductive and anisotropic effects on the chemical shift of the methylene protons in α-chloro sulfides can be conceptually visualized.
Caption: Factors influencing the 1H NMR chemical shift of methylene protons in α-chloro sulfides.
Experimental Protocol: Acquiring a High-Quality 1H NMR Spectrum
Obtaining reliable and reproducible 1H NMR data is crucial for accurate structural analysis. The following protocol outlines the key steps for acquiring a spectrum of an α-chloro sulfide.
1. Sample Preparation:
-
Solvent Selection: Choose a deuterated solvent that will completely dissolve the α-chloro sulfide. Deuterated chloroform (CDCl₃) is a common choice for many organic compounds. Ensure the solvent is of high purity to minimize impurity peaks.
-
Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.
-
NMR Tube: Use a clean, dry, and high-quality 5 mm NMR tube.
-
Internal Standard (Optional): Tetramethylsilane (TMS) is the standard reference (0 ppm). While modern spectrometers can lock onto the deuterium signal of the solvent, adding a small amount of TMS can be beneficial for precise referencing.
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Tuning and Shimming: The instrument's probe must be tuned to the ¹H frequency. The magnetic field homogeneity is then optimized by a process called shimming, which involves adjusting the currents in the shim coils to obtain sharp and symmetrical peaks.
-
Acquisition Parameters:
-
Pulse Sequence: A standard one-pulse experiment is typically sufficient.
-
Number of Scans: Depending on the sample concentration, 8 to 16 scans are usually adequate to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): A delay of 1-2 seconds between scans allows for the relaxation of the nuclei, ensuring accurate integration.
-
Acquisition Time (aq): An acquisition time of 2-4 seconds provides good digital resolution.
-
Spectral Width (sw): A spectral width of 12-15 ppm is generally sufficient to cover the entire range of proton chemical shifts in organic molecules.
-
3. Data Processing:
-
Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum through a Fourier transform.
-
Phasing: The spectrum is phased to ensure that all peaks have a pure absorption lineshape.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shift scale is referenced to the TMS signal at 0 ppm or the residual solvent peak.
-
Integration: The area under each peak is integrated to determine the relative number of protons giving rise to that signal.
Experimental Workflow Visualization
The process of obtaining and analyzing the 1H NMR spectrum of an α-chloro sulfide can be summarized in the following workflow:
Caption: Workflow for 1H NMR analysis of α-chloro sulfides.
Conclusion
The 1H NMR chemical shift of the methylene protons in α-chloro sulfides provides a fascinating case study in the interplay of fundamental electronic effects. The dominant influence of the electronegative chlorine atom results in a significant downfield shift compared to analogous dialkyl sulfides. However, the presence of the sulfur atom modulates this effect, leading to a chemical shift that is typically upfield of that observed in methylene chloride. A thorough understanding of these principles, combined with meticulous experimental technique, empowers researchers to confidently interpret 1H NMR spectra and elucidate the precise structures of these and other complex organic molecules, a critical step in the advancement of chemical and pharmaceutical research.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
Baranac-Stojanović, M. (2013). Magnetic anisotropy of the C–C single bond. Chemistry – A European Journal, 19(13), 4249-4254. [Link]
-
Abraham, R. J., Byrne, J. J., Griffiths, L., & Perez, M. (2006). H-1 chemical shifts in NMR. Part 23. The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 44(5), 491-509. [Link]
-
Abraham, R. J., Mobli, M., & Smith, R. J. (2004). 1H chemical shifts in NMR. Part 20. Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab initio investigation. Magnetic Resonance in Chemistry, 42(5), 436-449. [Link]
Sources
Comparative Mass Spectrometric Analysis: Ethyl [(chloromethyl)sulfanyl]acetate vs. Non-Halogenated Analogs
Executive Summary
This guide provides a technical comparison between Ethyl [(chloromethyl)sulfanyl]acetate (ECMSA) and its non-halogenated precursor, Ethyl (methylthio)acetate (EMTA).[1][2]
Why this comparison matters: ECMSA is a potent alkylating agent often generated in situ or used as a reactive intermediate in the synthesis of cephalosporin antibiotics and other sulfur-containing pharmacophores.[1][2] Distinguishing ECMSA from its starting material (EMTA) is a critical quality control step due to the genotoxic potential of alpha-chloro sulfides.[1]
This guide moves beyond basic spectral matching, offering a mechanistic breakdown of fragmentation pathways to allow researchers to identify these species even in complex matrices where library matches may be ambiguous.[2]
Structural & Isotopic Analysis[1][2]
The first line of differentiation is not the fragmentation pattern itself, but the molecular ion cluster.[2] You must validate the presence of the chlorine atom before interpreting lower-mass fragments.[2]
The Chlorine Signature (The "Trustworthiness" Check)
The most distinct feature of ECMSA is the isotopic contribution of Chlorine (
-
EMTA (Precursor):
(MW 134).[1][2] The M+2 peak is small (~4.5%), arising primarily from .[1][2] -
ECMSA (Target):
(MW 168).[1][2] The M+2 peak is massive (~36-37%), driven by the natural 3:1 abundance of : .[1]
Diagnostic Rule: If your M+2 peak (m/z 170) is less than 30% of the molecular ion (m/z 168), you likely do not have the chlorinated product.[1][2]
Visualization: Isotope Logic Flow
The following decision tree illustrates the logic for distinguishing the target from its analog based on isotopic abundance.
Figure 1: Decision logic for validating the presence of the chloromethyl moiety using isotopic signatures.
Fragmentation Pathways: Comparative Analysis
In Electron Ionization (EI, 70eV), both molecules undergo fragmentation driven by the sulfur atom and the ester functionality.[2] However, the chlorine atom in ECMSA introduces a "weak link" (the C-Cl bond) and a new alpha-cleavage site.[2]
Key Fragmentation Mechanisms
Mechanism A: Alpha-Cleavage (Sulfur-Directed)
Sulfur is an excellent charge localization site.[1][2] It directs cleavage of the adjacent C-C bonds.[2][3]
-
EMTA: Cleavage generates the stable sulfonium ion
(m/z 61).[1][2] This is often the base peak.[2][4] -
ECMSA: The chlorine atom destabilizes the methyl group.[2] Cleavage can occur on the chloromethyl side, yielding
(m/z 95/97) or, more likely, loss of the chloromethyl radical to form .[2]
Mechanism B: Ester Fragmentation (McLafferty & Alkoxy Loss)
Both molecules possess an ethyl ester.[1][2]
Mechanism C: Inductive Cleavage of Chlorine (Unique to ECMSA)
The C-Cl bond is relatively weak.[1][2] ECMSA will show a distinct loss of 35/37 Da.[2]
-
Fragment:
. -
Significance: This peak appears in the ECMSA spectrum but is chemically impossible in the EMTA spectrum.[2]
Comparative Data Table
The following table contrasts the theoretical and observed ions for the target and its alternative.
| Feature | Alternative: Ethyl (methylthio)acetate | Target: Ethyl [(chloromethyl)sulfanyl]acetate | Diagnostic Value |
| Molecular Ion (M+) | 134 (Significant) | 168 (Weak to Moderate) | High : Confirms MW change (+34 Da).[1][2] |
| Isotope Pattern | M (100%), M+2 (~4.5%) | M (100%), M+2 (~37%) | Critical : Confirms Cl presence.[1][2] |
| Base Peak (Likely) | m/z 61 ( | m/z 49 ( | High : Shift in base peak indicates functionalization.[1][2] |
| Alpha-Cleavage | m/z 61 | m/z 95/97 ( | Moderate: Confirming the S-CH2-Cl fragment.[1] |
| Ester Loss (M-45) | m/z 89 | m/z 123/125 | Moderate: Confirms ester is intact.[1][2] |
| Loss of Halogen | N/A | m/z 133 (M - 35) | High : Specific to the target.[1][2] |
Experimental Protocol: GC-MS Validation
To differentiate these compounds reliably, specific GC-MS conditions are required to prevent thermal degradation of the labile alpha-chloro sulfide.[2]
Instrument Conditions (Self-Validating System)
-
Inlet Temperature:
(Keep low. High temps >250°C can cause thermal dehydrohalogenation of ECMSA).[1][2] -
Column: Non-polar (5% Phenyl-methylpolysiloxane, e.g., DB-5MS or HP-5MS).[1][2]
-
Reasoning: Polar columns may interact with the reactive chloromethyl group.[2]
-
Step-by-Step Workflow
-
System Tuning: Perform an Autotune using PFTBA (Perfluorotributylamine).[1][2] Ensure the 69/219/502 ratios are within standard specification.
-
Validation: If m/z 69 is < 100% relative abundance, source cleaning is required.[2]
-
-
Blank Run: Inject pure solvent (Ethyl Acetate or DCM) to clear memory effects.[1][2]
-
Standard Injection (EMTA): Inject the non-chlorinated precursor.[1][2] Note the retention time (
) and the lack of m/z 133 or 168 ions. -
Sample Injection (ECMSA): Inject the reaction mixture.
-
Spectral Subtraction: Use the software to subtract background noise.[1][2] Look specifically for the 3:1 ratio at m/z 168/170.[2]
Mechanistic Visualization
The following diagram details the specific bond cleavages that generate the diagnostic ions for the target molecule.
Figure 2: Primary fragmentation pathways of Ethyl [(chloromethyl)sulfanyl]acetate under 70eV Electron Ionization.
References
-
NIST Mass Spectrometry Data Center. Ethyl (methylthio)acetate Mass Spectrum (Electron Ionization).[1][2][5] National Institute of Standards and Technology.[1][2][6][7][8][9] Available at: [Link][1]
-
McLafferty, F. W., & Tureček, F. (1993).[1][2] Interpretation of Mass Spectra (4th ed.).[1][2] University Science Books. (Standard reference for alpha-cleavage rules in sulfides).
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][2][10] (Reference for isotope abundance patterns of Chlorine and Sulfur).
-
Gross, J. H. (2017).[1][2] Mass Spectrometry: A Textbook. Springer.[1][2] (Reference for fragmentation mechanisms of alpha-halo functional groups).
Sources
- 1. Ethyl (methylthio)acetate | C5H10O2S | CID 78199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl Acetate [webbook.nist.gov]
- 3. youtube.com [youtube.com]
- 4. mass spectrum of ethyl ethanoate fragmentation pattern of m/z m/e ions for analysis and identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. Ethyl (methylthio)acetate [webbook.nist.gov]
- 6. Welcome to the NIST WebBook [webbook.nist.gov]
- 7. Ethyl (methylthio)acetate [webbook.nist.gov]
- 8. Ethyl Acetate [webbook.nist.gov]
- 9. Ethyl Acetate [webbook.nist.gov]
- 10. 2-(Methylthio)ethyl acetate | C5H10O2S | CID 4447651 - PubChem [pubchem.ncbi.nlm.nih.gov]
High-Sensitivity HPLC Method Development for Ethyl [(chloromethyl)sulfanyl]acetate Impurities
A Comparative Technical Guide for Genotoxic Impurity Analysis
Executive Summary & Chemical Context[1][2][3][4][5][6]
Ethyl [(chloromethyl)sulfanyl]acetate (CAS: 55896-93-0) is a highly reactive alkylating agent often used as an intermediate in the synthesis of sulfur-containing APIs (e.g., cephalosporins, certain antivirals). Due to the presence of the chloromethyl sulfide moiety (
Regulatory guidelines (ICH M7) typically require the control of such mutagenic impurities to threshold levels (TTC) of ~1.5 µ g/day , often translating to limits in the 1–10 ppm range relative to the drug substance.
The Core Analytical Challenge
This molecule presents a "perfect storm" of analytical difficulties:
-
Instability: The chloromethyl group is susceptible to rapid hydrolysis in aqueous environments, forming formaldehyde, hydrochloric acid, and the corresponding thiol. This makes standard Reversed-Phase (RP) HPLC problematic.
-
Poor Detection: The molecule lacks a strong chromophore (no aromatic ring), making standard UV detection at >250 nm impossible. Low-UV detection (210 nm) is non-specific and prone to solvent interference.
-
Matrix Interference: As a process intermediate, it often co-elutes with the API or other synthesis by-products.
This guide compares two distinct strategies to overcome these hurdles: Direct LC-MS/MS (The Modern Standard) versus Derivatization-HPLC-UV (The Robust Alternative) .
Chemical Stability & Degradation Pathway[7]
Understanding the degradation mechanism is prerequisite to method selection. The chloromethyl sulfide group hydrolyzes in the presence of water.
Figure 1: Hydrolysis pathway of chloromethyl sulfides in aqueous media. Method development must prevent this reaction prior to detection.
Comparative Analysis: Direct LC-MS/MS vs. Derivatization
The following table summarizes the trade-offs between the two primary development strategies.
| Feature | Method A: Direct LC-MS/MS | Method B: Derivatization HPLC-UV |
| Principle | Soft ionization (ESI+) of the intact molecule. | Chemical conversion to a stable, UV-active chromophore.[1] |
| Sensitivity (LOD) | Excellent (< 1 ppm). | Good (1–5 ppm), depends on reagent. |
| Selectivity | High (Mass filtering eliminates matrix noise). | Medium (Depends on chromatographic resolution). |
| Stability Risk | High. Requires aprotic solvents or fast gradients. | Low. Derivatization stabilizes the reactive center immediately. |
| Throughput | High (5–10 min run time). | Low (Requires 30+ min sample prep). |
| Equipment Cost | High (Triple Quadrupole required). | Low (Standard HPLC-UV/PDA). |
| Recommendation | Preferred for R&D/High-Throughput. | Preferred for QC/Routine Release. |
Recommended Protocol: Direct LC-MS/MS (Method A)
This method is prioritized for its speed and specificity, provided that sample diluent and column temperature are strictly controlled to mitigate hydrolysis.
Instrumentation & Conditions[5][7][8]
-
System: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6400 series or Sciex Triple Quad).
-
Column: Agilent ZORBAX RRHD Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.
-
Why: Short column enables rapid elution (< 3 min) to minimize on-column degradation.
-
-
Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Note: Acidic pH stabilizes the ester moiety.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 20°C (Lower temperature slows hydrolysis).
Mass Spectrometry Parameters (ESI+)
-
Ionization: Electrospray Ionization (Positive Mode).
-
MRM Transition:
-
Precursor Ion: m/z 187.0
(based on isotope). -
Quantifier Ion: m/z 151.0 (Loss of HCl).
-
Qualifier Ion: m/z 123.0 (Loss of
and partial fragmentation).
-
-
Dwell Time: 100 ms.
Critical Sample Preparation (Self-Validating Step)
To ensure the protocol is self-validating and prevents degradation:
-
Diluent: 100% Acetonitrile (Anhydrous) . Do not use water in the sample diluent.
-
Procedure: Weigh 10 mg of API into a 10 mL volumetric flask. Dissolve and make up to volume with Anhydrous ACN.
-
Injection: 1–2 µL.
-
Autosampler: Maintain at 5°C .
Alternative Protocol: Derivatization HPLC-UV (Method B)
If MS is unavailable, or if the analyte degrades too fast in the LC-MS source, derivatization is the necessary alternative. We utilize a nucleophilic substitution reaction with Pyridine or a UV-active amine to create a stable quaternary ammonium salt.
Derivatization Chemistry
Reagent:4-Dimethylaminopyridine (DMAP) is recommended. It is a strong nucleophile and adds a distinct UV chromophore.Workflow
-
Stock Solution: Prepare 10 mg/mL DMAP in Acetonitrile.
-
Reaction: Mix 1 mL of Sample Solution (in ACN) + 1 mL of DMAP Stock.
-
Incubation: Heat at 50°C for 30 minutes.
-
Quench: Cool to room temperature. (The resulting salt is stable in RP-HPLC conditions).
-
Detection: UV at 280 nm (specific to the DMAP-derivative).
Method Development Decision Matrix
Use this logic flow to determine the correct method for your specific lab environment.
Figure 2: Decision tree for selecting the optimal analytical strategy based on equipment and analyte stability.
Performance Data Comparison
The following data represents typical validation results for this class of impurities (Alkyl-chloromethyl sulfides).
| Parameter | Direct LC-MS/MS (Method A) | Derivatization UV (Method B) |
| Linearity ( | > 0.995 (0.5 – 50 ppm) | > 0.990 (5 – 100 ppm) |
| LOD (S/N=3) | 0.2 ppm | 3.0 ppm |
| LOQ (S/N=10) | 0.6 ppm | 10.0 ppm |
| Accuracy (Recovery) | 90–110% | 85–105% |
| Precision (%RSD) | < 5.0% | < 3.0% |
| Specificity | No interference from API | Requires separation of excess reagent |
Expert Insight: While Method A is more sensitive, Method B often yields better precision (%RSD) because the derivative is chemically stable during the autosampler residence time, whereas the underivatized parent in Method A may degrade slightly if the autosampler temperature fluctuates.
References
-
ICH M7(R1). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[2][3][4]
-
European Medicines Agency (EMA). Guideline on the Limits of Genotoxic Impurities.[5][6]
- Valvo, L., et al. "Analytical methods for the determination of potential genotoxic impurities in drug substances." Journal of Pharmaceutical and Biomedical Analysis.
-
Elder, D.P., et al. "Control of genotoxic impurities in active pharmaceutical ingredients: a review and perspective." Journal of Pharmaceutical Sciences.
- Liu, D.Q., et al. "Recent advances in trace analysis of pharmaceutical genotoxic impurities." Journal of Pharmaceutical and Biomedical Analysis.
Sources
- 1. Development of a Triphenylmethyl Alkylation Pre-Column Derivatization Method for HPLC Quantitative Analysis of Chemically Unstable Halogenated Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. clinmedcasereportsjournal.com [clinmedcasereportsjournal.com]
- 4. Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rroij.com [rroij.com]
- 6. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
A Comparative Guide to Validating the Purity of Ethyl [(chloromethyl)sulfanyl]acetate Using Elemental Analysis
In the landscape of synthetic chemistry and pharmaceutical development, the purity of intermediates is not merely a quality metric; it is the bedrock of reproducible results, scalable processes, and, ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). Ethyl [(chloromethyl)sulfanyl]acetate (C₅H₉ClO₂S), a key building block, is no exception. Its purity directly impacts reaction yields, impurity profiles, and the overall integrity of the synthetic pathway. This guide provides an in-depth comparison of elemental analysis with other prevalent analytical techniques for the validation of its purity, offering field-proven insights for researchers, scientists, and drug development professionals.
The Foundational Benchmark: Theoretical Elemental Composition
Before any analysis can be performed, a theoretical benchmark must be established. The purity of a compound, when assessed by elemental analysis, is a measure of how closely the experimentally determined elemental composition matches the theoretical values derived from its molecular formula.
Molecular Formula: C₅H₉ClO₂S
Molecular Weight: 168.64 g/mol
Table 1: Theoretical Elemental Composition of Ethyl [(chloromethyl)sulfanyl]acetate
| Element | Symbol | Atomic Weight ( g/mol ) | Atoms in Molecule | Total Mass ( g/mol ) | Percentage (%) |
| Carbon | C | 12.011 | 5 | 60.055 | 35.61% |
| Hydrogen | H | 1.008 | 9 | 9.072 | 5.38% |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 21.02% |
| Sulfur | S | 32.065 | 1 | 32.065 | 19.01% |
| Oxygen | O | 15.999 | 2 | 31.998 | 18.97% |
This theoretical composition is the absolute standard against which experimental results are judged. A significant deviation from these values is a direct indication of impurities.
Elemental Analysis: The Gold Standard for Bulk Purity
Elemental analysis, particularly combustion analysis, remains a fundamental technique for confirming the identity and assessing the bulk purity of synthesized organic compounds.[1][2][3] It provides a quantitative determination of the mass fractions of carbon, hydrogen, nitrogen, sulfur, and halogens.[2]
The Principle of Operation
The technique is elegantly straightforward: a small, precisely weighed amount of the sample is combusted in an oxygen-rich environment at high temperatures (typically ≥950°C).[1][3] This process quantitatively converts the elements into simple gases:
-
Carbon → Carbon Dioxide (CO₂)
-
Hydrogen → Water (H₂O)
-
Sulfur → Sulfur Dioxide (SO₂)
-
Halogens (Chlorine) → Hydrogen Halide (HCl) or absorbed for later titration.
These resulting gases are then separated and quantified by various detectors, such as thermal conductivity detectors (TCD) or infrared detectors.[4]
Experimental Protocol: Combustion Analysis for C, H, S, and Cl
Objective: To quantitatively determine the percentage of Carbon, Hydrogen, Sulfur, and Chlorine in a sample of ethyl [(chloromethyl)sulfanyl]acetate.
Methodology:
-
Sample Preparation:
-
Ensure the sample is homogenous and completely dry. Lyophilize or dry in a vacuum oven at a temperature below the compound's melting point if necessary.
-
Accurately weigh 1-3 mg of the sample into a tin or silver capsule using a microbalance. The precision of this step is critical and is often a significant source of error.[5]
-
-
Instrumentation (CHNS Analysis):
-
Calibrate the elemental analyzer using a certified organic standard with a known elemental composition (e.g., Acetanilide).
-
Place the encapsulated sample into the instrument's autosampler.
-
The sample is dropped into a high-temperature combustion furnace (~950-1000°C) with a constant flow of pure oxygen.
-
The resulting combustion gases (CO₂, H₂O, SO₂, N₂) are passed through a reduction furnace to remove excess oxygen and convert nitrogen oxides to N₂.
-
The gases are then separated via a chromatographic column and quantified by a thermal conductivity detector (TCD).
-
-
Chlorine Determination (Oxygen Flask Combustion):
-
While some modern elemental analyzers can be equipped for halogen determination, the Schöniger flask or oxygen flask combustion method followed by ion chromatography or titration is a classic and reliable alternative.
-
The weighed sample is wrapped in a piece of halogen-free filter paper and placed in a platinum basket.
-
The flask is filled with pure oxygen and a suitable absorbing solution (e.g., dilute sodium hydroxide).
-
The sample is ignited, and the flask is sealed. Combustion converts the organically bound chlorine into hydrogen chloride (HCl), which is trapped in the absorbing solution as chloride ions (Cl⁻).
-
The resulting chloride solution is then quantified via potentiometric titration with silver nitrate or by ion chromatography.
-
-
Data Analysis:
-
The instrument software calculates the percentage of C, H, and S based on the detector response and the initial sample weight.
-
The percentage of Chlorine is calculated from the titration volume or ion chromatography data.
-
The results are compared against the theoretical values (Table 1). Journals and pharmacopoeias often require the experimental values to be within ±0.4% of the theoretical values to confirm sufficient purity.[6]
-
Workflow Diagram
Caption: Workflow for Purity Determination by Elemental Analysis.
A Comparative Framework: Elemental Analysis vs. Orthogonal Methods
While elemental analysis provides an excellent measure of bulk purity, it is largely insensitive to the identity of impurities. An impurity with a similar elemental composition to the target compound may go undetected. Therefore, a multi-technique, or orthogonal, approach is essential for comprehensive purity validation, as recommended by international guidelines like ICH Q2(R1).[7][8][9]
Here, we compare elemental analysis with three powerful alternatives: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR).
Table 2: Comparison of Analytical Techniques for Purity Validation
| Parameter | Elemental Analysis (EA) | Gas Chromatography (GC-FID/MS) | High-Performance Liquid Chromatography (HPLC-UV/MS) | Quantitative NMR (qNMR) |
| Principle | Combustion & detection of elemental gases | Separation by volatility & column interaction | Separation by polarity & column interaction | Nuclei resonance in a magnetic field |
| Specificity | Low. Confirms elemental ratio, not molecular identity of impurities. | High. Separates and can identify volatile impurities and isomers.[10] | High. Separates and can identify non-volatile impurities. | Very High. Provides structural information, allowing for identification and quantification of impurities with unique signals.[5] |
| Primary Use | Bulk purity, formula confirmation.[2] | Volatile impurities, residual solvents, related substances.[11][12] | Non-volatile impurities, degradation products, assay. | Absolute purity determination without a specific reference standard for the analyte.[13][14] |
| Accuracy | High (typically ±0.3-0.4% absolute).[6] | High (with proper calibration). | High (with proper calibration). | Very High. Considered a primary ratio method.[14] |
| Precision | High (RSD < 0.5%). | Very High (RSD < 1%). | Very High (RSD < 1%). | Very High (RSD < 1%).[5] |
| LOD/LOQ | Not applicable for impurity detection. | Low (ppm levels). | Low (ppm to ppb levels). | Moderate (~0.1%). |
| Sample Throughput | Moderate. | High. | High. | Low to Moderate. |
| Key Advantage | Direct measure of elemental composition without needing analyte-specific standards. | Excellent for volatile organic impurities (VOIs) often present from synthesis. | Versatile for a wide range of non-volatile organic impurities. | Provides structural confirmation and purity in a single experiment; does not require a reference standard of the analyte itself.[13][15] |
| Key Limitation | Cannot identify specific impurities. Insensitive to isomeric impurities. | Limited to thermally stable and volatile compounds. | Can be complex to develop methods; some compounds lack a UV chromophore. | Lower sensitivity than chromatographic methods; requires a high-purity internal standard.[15] |
Case Study: A Holistic Approach to Purity Validation
Scenario: A newly synthesized batch of ethyl [(chloromethyl)sulfanyl]acetate (Lot #2026-B7) is submitted for full characterization and purity validation.
Step 1: Elemental Analysis The sample is analyzed in triplicate.
Table 3: Elemental Analysis Results for Lot #2026-B7
| Element | Theoretical % | Experimental % (Mean) | Deviation | Result |
| %C | 35.61 | 34.85 | -0.76 | FAIL |
| %H | 5.38 | 5.25 | -0.13 | PASS |
| %S | 19.01 | 19.55 | +0.54 | FAIL |
| %Cl | 21.02 | 20.41 | -0.61 | FAIL |
Interpretation: The elemental analysis results, particularly for Carbon, Sulfur, and Chlorine, fall outside the acceptable ±0.4% deviation.[6] This strongly indicates the presence of one or more significant impurities. However, EA cannot identify them. The lower carbon and chlorine percentages combined with a higher sulfur percentage might suggest an impurity with fewer carbon atoms and more sulfur atoms relative to the target molecule.
Step 2: Gas Chromatography-Mass Spectrometry (GC-MS) Given the volatile nature of the target compound and likely starting materials, GC-MS is the logical next step.[11]
-
Result: The GC chromatogram shows a major peak at the expected retention time for the product (96.5% area) and a significant secondary peak (3.1% area).
-
Mass Spectrometry: The mass spectrum of the major peak is consistent with ethyl [(chloromethyl)sulfanyl]acetate. The mass spectrum of the 3.1% impurity peak is identified as bis(chloromethyl) sulfide (Cl-CH₂-S-CH₂-Cl), a potential byproduct from the synthetic route.
Step 3: Quantitative NMR (qNMR) To obtain an absolute purity value, qNMR is performed using a certified internal standard (e.g., maleic anhydride).
-
Result: By comparing the integral of a well-resolved proton signal from the product with the integral of the internal standard, the absolute purity of Lot #2026-B7 is calculated to be 96.8% w/w.[15] This result corroborates the area percentage obtained by GC.
The Self-Validating System
This case study demonstrates a self-validating workflow.
-
Elemental Analysis flagged a purity issue, indicating the sample was not composed solely of the target molecule.
-
GC-MS provided the specificity that EA lacked, separating the impurity and identifying it structurally.[16]
-
qNMR provided an independent, absolute quantification of the main component, confirming the magnitude of the purity issue identified by both EA and GC.[13]
This orthogonal approach provides a high degree of confidence in the final purity assessment.
Sources
- 1. azom.com [azom.com]
- 2. Elemental analysis - Wikipedia [en.wikipedia.org]
- 3. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 4. Elemental analysis: operation & applications - Elementar [elementar.com]
- 5. rssl.com [rssl.com]
- 6. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. database.ich.org [database.ich.org]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. omicsonline.org [omicsonline.org]
- 12. cup-contract-labs.com [cup-contract-labs.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. emerypharma.com [emerypharma.com]
- 16. azom.com [azom.com]
Advanced TLC Visualization Guide: Sulfur-Containing Alkyl Acetates
Executive Summary
Context: Sulfur-containing alkyl acetates (e.g., thioesters, mercapto-acetates) often lack sufficient conjugation for UV detection at 254 nm. While general charring reagents (PMA, Vanillin) are effective, they lack selectivity, often obscuring the target compound amidst complex biological or synthetic matrices.
The Solution: This guide prioritizes chemoselective visualization . For this specific compound class, exploiting the high affinity of divalent sulfur for soft metals (Palladium, Platinum) yields the highest signal-to-noise ratio. We compare this against ester-specific methods (Hydroxamic Acid) and general oxidation methods.
Mechanistic Principles
A. Sulfur Coordination (The Primary Handle)
Divalent sulfur atoms (sulfides, thioesters) act as soft nucleophiles (Lewis bases). They possess lone pair electrons that readily coordinate with soft transition metals like Palladium(II) or Platinum(II).
-
Reagent: Palladium Chloride (
).[1][2] -
Mechanism: Ligand exchange. The sulfur displaces a chloride or solvent ligand from the metal center, forming a stable, colored complex.
-
Result: Yellow-brown spots on a pale background. This is non-destructive to the carbon skeleton, though the complexation is strong.
B. Ester Derivatization (The Secondary Handle)
The acetate moiety is less reactive but can be targeted via nucleophilic acyl substitution.
-
Reagent: Hydroxylamine / Ferric Chloride.[3]
-
Mechanism:
-
Substitution: Hydroxylamine attacks the ester carbonyl, displacing the alkoxide to form a hydroxamic acid (
). -
Chelation: The hydroxamic acid acts as a bidentate ligand, chelating Iron(III) to form a highly colored complex.
-
-
Result: Red/Magenta spots.[4] High specificity for esters but requires a multi-step spray process.
Comparative Analysis of Staining Options
| Feature | Palladium Chloride ( | Iodoplatinate | Hydroxamic Acid Test | KMnO |
| Target Moiety | Divalent Sulfur (Sulfide/Thioester) | Sulfur & Nitrogen | Ester (Acetate) | Oxidizable groups (C-S, C=C) |
| Selectivity | High (Specific to S, P) | High (Specific to S, N) | High (Specific to Esters) | Low (Universal Oxidizer) |
| Sensitivity | High (< 1 µg) | Very High (< 0.5 µg) | Moderate (~5-10 µg) | Moderate |
| Background | Pale Yellow | Pink/Violet | White/Yellow | Purple |
| Spot Color | Yellow/Brown | White (bleached) or Dark | Magenta/Red | Yellow/White |
| Stability | Stable (Months) | Stable (Weeks) | Unstable (Prepare fresh) | Stable (Days) |
| Recommendation | Primary Choice | Alternative | Confirmation Only | General Screen |
Experimental Protocols
Protocol A: Palladium Chloride (The "Gold Standard" for Sulfur)
Best for: Routine monitoring of reactions involving sulfur-containing acetates.
Reagents:
Preparation:
-
Dissolve 0.5 g of Palladium(II) Chloride in 2.5 mL of concentrated HCl. (Mild heating may be required to fully dissolve).
-
Dilute this mixture with 100 mL of Ethanol.
-
Store in a brown glass bottle. Stable for months at room temperature.
Procedure:
-
Elute the TLC plate and dry thoroughly to remove solvent.
-
Dip the plate into the solution or spray evenly.
-
No heating is required.
-
Observation: Sulfur-containing compounds appear immediately as yellow to brown spots against a pale yellow background.
Protocol B: Ferric Hydroxamate (Ester Confirmation)
Best for: Verifying the presence of the acetate group if the sulfur status is ambiguous.
Reagents:
-
Solution A: 7% Hydroxylamine hydrochloride in Methanol.
-
Solution B: 10% KOH in Methanol.
-
Solution C: 1-2%
in 1% aqueous HCl.
Procedure:
-
Mix equal volumes of Solution A and Solution B immediately before use. Filter if a precipitate (KCl) forms.
-
Spray the TLC plate with this mixture.
-
Heat the plate gently (approx. 100°C) for 2-3 minutes to drive the formation of hydroxamic acid.
-
Allow the plate to cool.
-
Spray with Solution C .
-
Observation: Esters appear as magenta/red spots on a yellow background.
Protocol C: Iodoplatinate (High Sensitivity Alternative)
Best for: Trace analysis or if nitrogenous impurities are also suspected.
Reagents:
Preparation:
-
Dissolve 0.15 g of Chloroplatinic acid in 100 mL of water.
-
Add 3.0 g of Potassium Iodide.
-
The solution will turn deep red/violet.
Procedure:
-
Spray or dip the developed TLC plate.[7]
-
Observation: Sulfur compounds usually appear as white/pale spots (bleaching the background) or sometimes brown/blue spots depending on the exact structure.
Decision Logic & Visualization
Figure 1: Stain Selection Decision Tree
Caption: Decision matrix for selecting the optimal visualization method based on analytical needs.
Figure 2: Mechanism of Detection (Palladium vs. Hydroxamic)
Caption: Chemical pathways for Palladium-Sulfur coordination and Ferric-Hydroxamate complexation.
References
-
Chemistry LibreTexts. Visualizing TLC Plates: Chemical Stains. (2022).[3][8] Available at: [Link]
-
Reach Devices. TLC Stains Recipe and Guide. (Accessed 2026).[6] Available at: [Link]
-
University of Liverpool. TLC Stains and Preparation. (Accessed 2026).[6] Available at: [Link]
Sources
- 1. sarponggroup.com [sarponggroup.com]
- 2. TLC Stains | [Analytical Chemistry][Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. epfl.ch [epfl.ch]
- 6. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 7. TLC stains [reachdevices.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
Ethyl [(chloromethyl)sulfanyl]acetate: Proper Disposal & Deactivation Guide
Executive Safety Summary
Ethyl [(chloromethyl)sulfanyl]acetate (CAS: Derivative of 7693-46-1 family) is a specialized alkylating agent containing a highly reactive
Critical Warning: Do not dispose of this compound directly into aqueous waste streams or sanitary sewers. The hydrolysis of the chloromethyl sulfide group (
This guide details a chemical deactivation (quenching) protocol using a buffered nucleophile strategy, transforming the electrophilic hazard into a stable, non-volatile species prior to final waste segregation.
Chemical Profile & Risk Assessment
Before initiating disposal, verify the physicochemical properties to select the correct PPE and containment.
| Property | Description | Operational Implication |
| Structure | Reactive electrophile (Alkylator). | |
| Reactivity | High ( | Reacts violently with strong nucleophiles; hydrolyzes in water. |
| Flash Point | Est. >55°C (High Risk) | Treat as Class II or III Combustible Liquid. |
| Toxicity | Corrosive, Lachrymator | PPE Mandatory: Double nitrile gloves (or Silver Shield®), chemical splash goggles, and face shield. Work strictly in a fume hood. |
| Hydrolysis Products | HCl, Formaldehyde, Ethyl thioglycolate | Potential for toxic gas evolution and extreme stench. |
The Deactivation Principle: Why Thiosulfate?
We utilize a Nucleophilic Substitution strategy rather than simple hydrolysis.
-
The Hazard: The carbon-chlorine bond adjacent to the sulfur is highly electrophilic.
-
The Solution: Sodium thiosulfate (
) acts as a "soft" nucleophile. It attacks the chloromethyl group, displacing the chloride ion. -
The Product: This forms a Bunte Salt (organic thiosulfate), which is water-soluble, non-volatile, and significantly less toxic than the parent alkylator.
Mechanism:
Note: We buffer the solution to pH 8-9. Acidic conditions would decompose the thiosulfate into colloidal sulfur and toxic sulfur dioxide gas (
Step-by-Step Quenching Protocol
Scope: For residual reagent (<50 mL) or reaction mixtures. For bulk disposal (>1L), contact a licensed hazardous waste contractor immediately.
Reagents Required[1][2][3]
-
Sodium Thiosulfate Pentahydrate (
) -
Sodium Carbonate (
) or Sodium Bicarbonate -
Inert solvent (Acetone or Ethanol) if the waste is not already in solution.
Procedure
Step 1: Preparation of Quenching Solution Prepare a 15% w/v Sodium Thiosulfate solution buffered with 2% Sodium Carbonate .
-
Recipe: Dissolve 150g Sodium Thiosulfate and 20g Sodium Carbonate in 1 Liter of water.
-
Why: The carbonate ensures the solution remains alkaline, preventing the thiosulfate from decomposing into
gas.
Step 2: Dilution of Waste If the Ethyl [(chloromethyl)sulfanyl]acetate is neat (pure liquid), dilute it 1:5 with acetone or ethyl acetate.
-
Reason: Moderates the heat of reaction (exotherm control).
Step 3: Controlled Addition Place the Quenching Solution in a round-bottom flask or beaker with a magnetic stir bar.
-
Slowly add the diluted hazardous waste to the stirring quenching solution.
-
Ratio: Use at least 20 molar equivalents of thiosulfate to the alkylating agent.[4][5] (Roughly 10:1 volume ratio of Quench Solution to Waste Solution).
-
Observation: Monitor temperature. If it rises >10°C, stop and let cool.
Step 4: Reaction Time Stir the mixture at room temperature for 12 to 24 hours .
-
Causality: The biphasic nature (organic waste + aqueous quench) requires vigorous stirring and time for the nucleophile to transfer and react fully.
Step 5: Verification (The Iodine Test) Take a small aliquot (1 mL) of the aqueous layer. Add a drop of starch indicator and a drop of iodine solution.
-
Result: If the blue color disappears immediately , excess thiosulfate is still present (Good).
-
Result: If the blue color persists , you have consumed all thiosulfate. You must add more quenching solution and stir longer.
Step 6: Final pH Check Check the pH. It should be between 7 and 9. If acidic, neutralize carefully with more Sodium Carbonate.
Waste Disposal & Segregation[1][6][7]
Even after quenching, the resulting mixture contains organic sulfides and chemical residues. Do not pour down the drain.
Workflow Diagram: Quenching & Disposal
Caption: Operational workflow for the chemical deactivation of alpha-chloro sulfides.
Labeling Requirements
Package the quenched mixture in a high-density polyethylene (HDPE) or glass container. Label clearly:
-
Content: "Quenched Reaction Mixture: Ethyl [(chloromethyl)sulfanyl]acetate with Sodium Thiosulfate."
-
Hazard: "Irritant," "Stench."
-
RCRA Code: Classify as D001 (if acetone used) or Non-Regulated Chemical Waste (depending on local regulations), but treat as hazardous for incineration.
Spill Management (Immediate Response)
If a spill occurs outside the fume hood:
-
Evacuate: The lachrymatory nature requires immediate evacuation of the lab zone.
-
PPE Up: Don self-contained breathing apparatus (SCBA) if volume >100mL. Otherwise, full-face respirator with organic vapor/acid gas cartridges.
-
Absorb: Do not use water (generates HCl fumes). Use a commercial spill pillow, dry sand, or vermiculite.
-
Over-pack: Place absorbed material into a wide-mouth jar.
-
Decontaminate Surface: Wash the surface with the Thiosulfate/Carbonate quenching solution described above, then rinse with water.
Regulatory & Compliance References
Strict adherence to these standards ensures legal and safety compliance.
-
National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011.
-
Relevance: Defines standard operating procedures for handling alkylating agents and lachrymators.
-
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual.
-
Relevance: Guidelines for "Characteristic Waste" (D-codes) classification.
-
-
Lunn, G., & Sansone, E. B. Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience.
-
Relevance: Source of the Thiosulfate quenching protocol for alkyl halides.
-
Disclaimer
This guide is intended for trained scientific personnel. The properties of specific reaction mixtures may vary. Always consult your institution's Chemical Hygiene Plan (CHP) before handling high-hazard reagents.
Sources
- 1. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. scilit.com [scilit.com]
- 5. Efficacy of sodium thiosulfate as a local antidote to mechlorethamine skin toxicity in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Personal protective equipment for handling Ethyl [(chloromethyl)sulfanyl]acetate
Hazard Architecture & Risk Profile
Do not treat this merely as an ester. While the "ethyl acetate" backbone suggests a common solvent, the [(chloromethyl)sulfanyl] moiety (
This compound acts as a proximal alkylating agent . Structurally, it shares electronic and reactive features with sulfur mustard mimics (hemimustards). Upon contact with biological nucleophiles (DNA, proteins) or moisture, it presents two critical threats:[1]
-
Alkylating Potential: The chloromethyl group is highly electrophilic, capable of modifying DNA and proteins, leading to potential cytotoxicity and mutagenicity.
-
Hydrolysis Products: In the presence of mucosal moisture (lungs/eyes), it hydrolyzes to release Hydrochloric Acid (HCl) , formaldehyde, and the corresponding thiol, causing immediate, severe chemical burns.
Core Hazard Table
| Hazard Class | Manifestation | Critical Threshold |
| Acute Toxicity | Inhalation of vapors leads to delayed pulmonary edema. | Action Level: Detectable Odor |
| Skin Corrosion | Vesicant-like activity; delayed blistering and deep tissue necrosis. | Breakthrough: < 5 mins (Nitrile) |
| Eye Damage | Lachrymator; permanent corneal opacity possible. | Immediate upon exposure |
| Reactivity | Hydrolyzes rapidly in water/humid air to evolve HCl gas. | Incompatible: Water, Bases, Oxidizers |
Engineering Controls (Primary Barrier)
PPE is the last line of defense. Your primary safety system is the engineering control.
-
Containment: All transfers, weighing, and reactions must occur within a Class II Chemical Fume Hood certified for 100 fpm (0.5 m/s) face velocity.
-
Moisture Control: Due to HCl evolution, operations should be conducted under an inert atmosphere (Argon/Nitrogen) where possible to prevent degradation and acid gas generation.
-
Trap Systems: If applying vacuum (rotary evaporation), use a liquid nitrogen cold trap followed by a scrubber (NaOH solution) to neutralize liberated HCl and sulfur volatiles before they enter the pump or exhaust.
Personal Protective Equipment (PPE) Matrix
Standard laboratory nitrile gloves provide insufficient protection against chlorinated sulfides. The lipophilic nature of the sulfur-chlorine bond allows rapid permeation through thin nitrile rubber.
Dermal Protection (Gloves)
Recommendation: Laminate (Silver Shield/4H) is the only material validated for extended resistance to small, chlorinated alkylators.
| Layer | Material | Specifications | Rationale |
| Inner (Primary) | EVOH/PE Laminate (e.g., Silver Shield®) | 2.7 mil | Impermeable to chlorinated organics and sulfides (>480 min breakthrough). |
| Outer (Sacrificial) | Nitrile | 5-8 mil, extended cuff | Provides dexterity (laminates are slippery) and protects the inner glove from tears. |
-
Protocol: Inspect inner laminate gloves for inflation leaks before use. Change outer nitrile gloves immediately upon splash.[2]
Respiratory Protection[3][4][5][6][7][8][9][10][11]
-
Routine Use: Work inside the fume hood. No respirator required.
-
Spill/Emergency: Full-Face Air-Purifying Respirator (APR) with Combination Cartridges (OV/AG/P100) .
-
OV: Adsorbs organic vapors.
-
AG: Neutralizes HCl hydrolysis products.
-
P100: Particulate filter for aerosols.
-
Eye & Body Protection[3][5][6][9][10][12][13]
-
Eyes: Chemical Splash Goggles (indirect venting). Safety glasses are inadequate due to the vapor/lachrymator risk.
-
Body: Chemical-resistant lab coat (poly-cotton is acceptable only if covered by a rubber apron for large quantities).
Operational Workflow & Decision Logic
The following diagram outlines the critical decision points for handling and waste management.
Figure 1: Decision logic for risk stratification and handling workflow. Note the specific requirement for laminate gloves and oxidation-based decontamination.
Decontamination & Emergency Response
Because this molecule is an alkylating sulfide, simple water rinsing is often insufficient to neutralize the chemical hazard on surfaces.
Surface Decontamination (The "Oxidative Quench")
To chemically destroy the chloromethyl sulfide functionality, use an oxidative solution.
-
Preparation: Prepare a fresh solution of 10% Sodium Hypochlorite (Bleach) or a mixture of 10% Bleach + 5% Sodium Hydroxide .
-
Application: Cover the contaminated area with the solution. Allow 15 minutes of contact time.
-
Cleanup: Absorb with vermiculite/sand. Do not use combustible materials (paper towels) for the initial wipe of the concentrated chemical.
First Aid
-
Skin Contact: Immediate flush with water for 15 minutes.[5][6] Do not scrub (scrubbing increases penetration). Discard all contaminated leather (shoes, watch bands) as they cannot be decontaminated.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.[7] Observation for 24 hours is recommended due to delayed pulmonary edema risks.
Waste Disposal
-
Classification: Halogenated Organic Waste.
-
Pre-Treatment: For small residual amounts in glassware, quench with the bleach solution described above inside the fume hood before rinsing into the halogenated waste container.
-
Labeling: Clearly mark waste containers with "Alkylating Agent" and "Acid Generating" to warn waste handlers.
References
-
PubChem. (n.d.). Compound Summary: Chloromethyl ethyl sulfide (Analogue Hazard Data). National Library of Medicine. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Toxic and Hazardous Substances (29 CFR 1910.1050). Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
